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  • Product: 3-(Heptyloxy)-N-methylaniline
  • CAS: 1040686-71-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(Heptyloxy)-N-methylaniline (CAS 1040686-71-2)

Disclaimer: Detailed experimental data for 3-(Heptyloxy)-N-methylaniline is limited in publicly accessible scientific literature. This guide has been constructed by leveraging established principles of organic chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Detailed experimental data for 3-(Heptyloxy)-N-methylaniline is limited in publicly accessible scientific literature. This guide has been constructed by leveraging established principles of organic chemistry and drawing parallels with structurally analogous compounds. The information presented herein, particularly regarding synthesis and reactivity, should be considered predictive and requires experimental validation.

Introduction

3-(Heptyloxy)-N-methylaniline is an aromatic organic compound characterized by a benzene ring substituted with a heptyloxy group at the meta-position and an N-methylamino group. Its structure suggests potential utility as an intermediate in the synthesis of more complex molecules, particularly in the fields of materials science and drug discovery. The presence of both a secondary amine and an ether linkage on the aniline scaffold provides multiple sites for chemical modification, making it a versatile building block. This guide aims to provide a comprehensive overview of its predicted properties, a plausible synthetic route, and potential research applications.

Physicochemical Properties

The physicochemical properties of 3-(Heptyloxy)-N-methylaniline can be predicted based on its molecular structure. The presence of a long alkyl chain (heptyloxy group) is expected to impart significant lipophilicity.

PropertyPredicted Value
Molecular Formula C₁₄H₂₃NO
Molecular Weight 221.34 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Estimated >300 °C at 760 mmHg
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform.
pKa (of the conjugate acid) Estimated 4.5 - 5.5

Proposed Synthetic Route

A plausible and efficient synthesis of 3-(Heptyloxy)-N-methylaniline can be envisioned through a two-step process starting from 3-aminophenol. This approach involves an initial etherification followed by N-methylation.

Step 1: Williamson Ether Synthesis of 3-(Heptyloxy)aniline

The synthesis would commence with the O-alkylation of 3-aminophenol with a suitable heptyl halide, such as 1-bromoheptane, under basic conditions. This is a classic Williamson ether synthesis.

  • Reaction: 3-Aminophenol + 1-Bromoheptane → 3-(Heptyloxy)aniline

  • Reagents and Conditions: A strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile at elevated temperatures (e.g., 60-80 °C).

Step 2: N-Methylation of 3-(Heptyloxy)aniline

The resulting 3-(Heptyloxy)aniline can then be selectively N-methylated. A common method for this transformation is reductive amination.

  • Reaction: 3-(Heptyloxy)aniline + Formaldehyde → 3-(Heptyloxy)-N-methylaniline

  • Reagents and Conditions: The reaction typically involves treating the primary amine with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) in a solvent such as dichloromethane (DCM) or methanol.

An alternative N-methylation strategy involves direct alkylation with a methylating agent like methyl iodide, though this can sometimes lead to over-alkylation to the quaternary ammonium salt.

Synthesis of 3-(Heptyloxy)-N-methylaniline cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: N-Methylation 3-Aminophenol 3-Aminophenol Step1_Reaction + 3-Aminophenol->Step1_Reaction 1-Bromoheptane 1-Bromoheptane 1-Bromoheptane->Step1_Reaction 3-(Heptyloxy)aniline 3-(Heptyloxy)aniline Step1_Reaction->3-(Heptyloxy)aniline NaH, DMF Step2_Reaction + 3-(Heptyloxy)aniline->Step2_Reaction Formaldehyde Formaldehyde Formaldehyde->Step2_Reaction 3-(Heptyloxy)-N-methylaniline 3-(Heptyloxy)-N-methylaniline Step2_Reaction->3-(Heptyloxy)-N-methylaniline NaBH(OAc)3, DCM

Exploratory

3-(Heptyloxy)-N-methylaniline molecular weight and formula

An In-Depth Technical Guide to 3-(Heptyloxy)-N-methylaniline Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 3-(Heptyloxy)-N-methylaniline, a substituted ani...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(Heptyloxy)-N-methylaniline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(Heptyloxy)-N-methylaniline, a substituted aniline derivative of interest in organic synthesis and potential drug discovery applications. The document details the fundamental physicochemical properties, including its molecular formula and weight, and presents a plausible synthetic pathway with mechanistic insights. Furthermore, this guide outlines a robust analytical methodology for its characterization and quantification, alongside essential safety and handling protocols. This whitepaper is intended to serve as a foundational resource for researchers, chemists, and professionals in the field of drug development, offering both theoretical and practical insights into this compound.

Chemical Identity and Properties

3-(Heptyloxy)-N-methylaniline is an organic compound characterized by a benzene ring substituted with a heptyloxy group and an N-methylamino group at positions 3 and 1, respectively. A summary of its key chemical identifiers and properties is presented in Table 1.

PropertyValueSource
Chemical Name 3-(Heptyloxy)-N-methylaniline[1]
Molecular Formula C₁₄H₂₃NO[1]
Molecular Weight 221.34 g/mol [1]
CAS Number 1040686-71-2[1]
MDL Number MFCD10687535[1]

Chemical Structure

The molecular structure of 3-(Heptyloxy)-N-methylaniline comprises a central aniline core, N-methylated at the amine, and featuring a seven-carbon ether linkage (heptyloxy group) at the meta position of the aromatic ring.

Caption: Chemical structure of 3-(Heptyloxy)-N-methylaniline.

Synthesis and Mechanistic Insights

A plausible and efficient synthetic route to 3-(Heptyloxy)-N-methylaniline can be conceptualized through a two-step process involving a Williamson ether synthesis followed by N-methylation. This approach offers high yields and selectivity.

Step 1: Williamson Ether Synthesis of 3-(Heptyloxy)aniline

The initial step involves the synthesis of the ether linkage. This is classically achieved via the Williamson ether synthesis, a reliable SN2 reaction.

  • Reactants: 3-Aminophenol and 1-bromoheptane.

  • Reagents: A suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like acetone or dimethylformamide (DMF).

  • Mechanism: The phenolic hydroxyl group of 3-aminophenol is more acidic than the amino group and is thus selectively deprotonated by the base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 1-bromoheptane, displacing the bromide ion and forming the desired ether. The amino group remains largely unreactive under these conditions.

Step 2: N-Methylation of 3-(Heptyloxy)aniline

The secondary amine is formed in the second step. While various methods exist for N-methylation, a common laboratory-scale approach is reductive amination. However, for industrial applications, direct alkylation with methanol over a catalyst is also employed.[2]

  • Reactants: 3-(Heptyloxy)aniline and a methylating agent.

  • Reagents: A common method involves reacting the aniline with formaldehyde in the presence of a reducing agent like sodium borohydride (NaBH₄) or formic acid (Eschweiler-Clarke reaction).

  • Mechanism: In the Eschweiler-Clarke reaction, 3-(heptyloxy)aniline reacts with formaldehyde to form an intermediate iminium ion. This ion is then reduced by formic acid, which also acts as the methyl source, to yield the N-methylated product. This method is advantageous as it prevents over-methylation to the quaternary ammonium salt.

start Starting Materials: 3-Aminophenol & 1-Bromoheptane step1 Step 1: Williamson Ether Synthesis Base (e.g., K2CO3), Solvent (e.g., DMF) start->step1 intermediate Intermediate: 3-(Heptyloxy)aniline step1->intermediate step2 Step 2: N-Methylation (e.g., Eschweiler-Clarke Reaction) Formaldehyde, Formic Acid intermediate->step2 product Final Product: 3-(Heptyloxy)-N-methylaniline step2->product

Caption: Synthetic workflow for 3-(Heptyloxy)-N-methylaniline.

Analytical Methodologies

The characterization and quantification of 3-(Heptyloxy)-N-methylaniline can be reliably achieved using standard chromatographic techniques. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods.[3][4]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general framework for the analysis of 3-(Heptyloxy)-N-methylaniline.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or diode-array detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically effective.

  • Mobile Phase: A gradient elution is recommended for optimal separation from potential impurities.

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% of the same acid.

  • Gradient Program:

    • Start with a higher percentage of Solvent A (e.g., 90%).

    • Linearly increase the percentage of Solvent B over 10-15 minutes.

    • Hold at a high percentage of Solvent B for a few minutes to elute any strongly retained compounds.

    • Return to the initial conditions and allow the column to re-equilibrate.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Monitor the elution at a wavelength where the aniline chromophore has significant absorbance, typically around 254 nm.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration.

This method allows for the determination of purity and can be adapted for quantitative analysis by creating a calibration curve with standards of known concentrations.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.[7][8] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Applications and Research Directions

Substituted anilines are important intermediates in the synthesis of a wide range of fine chemicals, including pharmaceuticals, agrochemicals, and dyes.[2] The presence of the heptyloxy group in 3-(Heptyloxy)-N-methylaniline imparts significant lipophilicity, which could be a desirable property in drug design for enhancing membrane permeability. Potential areas for its application in research include:

  • Medicinal Chemistry: As a scaffold or building block for the synthesis of novel bioactive molecules.

  • Materials Science: In the development of novel polymers or functional materials.

  • Agrochemicals: As a precursor for new pesticides or herbicides.

Further research is warranted to explore the biological activities and material properties of this compound and its derivatives.

References

  • Yufeng Chemical. N-Methylaniline Chemical Properties,Uses,Production. Available from: [Link]

  • PubChem. N-Methylaniline | C7H9N | CID 7515. Available from: [Link]

  • Wikipedia. N-Methylaniline. Available from: [Link]

  • Google Patents. US3819709A - Synthesis of n-methylaniline.
  • U.S. Environmental Protection Agency. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Available from: [Link]

Sources

Foundational

Technical Guide: Solubility Profile of 3-(Heptyloxy)-N-methylaniline

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 3-(Heptyloxy)-N-methylaniline . Executive Summary 3-(Heptyloxy)-N-methylaniline is a lipophilic secon...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 3-(Heptyloxy)-N-methylaniline .

Executive Summary

3-(Heptyloxy)-N-methylaniline is a lipophilic secondary aromatic amine characterized by a heptyloxy (C7) tail attached to the meta position of an N-methylaniline core.[1] This structural motif dictates a solubility profile dominated by hydrophobic interactions.[1]

  • Primary Solvents: Halogenated hydrocarbons (Dichloromethane, Chloroform) and Aromatic hydrocarbons (Toluene).[1]

  • Secondary Solvents: Ethers (THF, Diethyl ether) and Esters (Ethyl Acetate).[1]

  • Poor Solvents: Water and highly polar aqueous buffers.[1]

  • Key Application: Used as an intermediate in the synthesis of liquid crystals, functional dyes, and pharmaceutical precursors where lipophilicity is required to traverse lipid bilayers or align in mesophases.[1]

Physicochemical Profile & Solubility Prediction

To understand the solubility behavior of this compound without specific empirical data sheets, we analyze its molecular architecture.[1]

Structural Analysis

The molecule consists of three distinct regions affecting solvation:

  • The Aromatic Core (Aniline): Provides π-π stacking potential; moderately soluble in aromatics.[1]

  • The Amine Head (N-Methyl): A secondary amine capable of hydrogen bond acceptance and weak donation.[1] It confers basicity (

    
     for the conjugate acid).[1]
    
  • The Alkyl Tail (Heptyloxy): A 7-carbon saturated chain.[1] This is the dominant solubility driver , significantly increasing the partition coefficient (LogP) and rendering the molecule hydrophobic.[1]

Theoretical Solubility Parameters
  • Estimated LogP: ~4.5 – 5.2 (High lipophilicity).[1]

  • Hansen Solubility Parameters (HSP): The compound aligns best with solvents having high dispersion forces (

    
    ) and moderate polar forces (
    
    
    
    ).[1]
PropertyValue (Estimated)Implication for Solubility
Molecular Weight ~221.34 g/mol Moderate size; kinetics of dissolution will be fast in good solvents.[1]
H-Bond Donors 1 (NH)Weak interaction with protic solvents; soluble in alcohols but less so than primary amines.[1]
H-Bond Acceptors 2 (N, O)Good solubility in H-bond donating solvents like Chloroform.[1]
Physical State Viscous Liquid / Low-Melting SolidThe C7 chain disrupts crystal packing, likely lowering the melting point compared to methoxy analogs.[1]

Solvent Compatibility Guide

This classification guides researchers in selecting the appropriate solvent for synthesis, extraction, or purification.[1]

High Solubility (Recommended)
  • Halogenated Solvents (DCM, Chloroform): Excellent.[1] The high density and polarity of DCM match the amine core, while the organic nature accommodates the alkyl tail.[1]

  • Aromatic Hydrocarbons (Toluene, Benzene): Excellent.[1] Favorable

    
     interactions with the aniline ring and Van der Waals forces with the heptyl chain.[1]
    
  • Ethers (THF, Diethyl Ether): Good to Excellent.[1] THF is particularly effective for synthesis due to its miscibility with many reagents.[1]

Moderate Solubility (Conditional)
  • Alcohols (Methanol, Ethanol, Isopropanol): Soluble at room temperature.[1] However, at very low temperatures (e.g., -20°C recrystallization), the hydrophobic heptyl chain may induce precipitation, making alcohols excellent candidates for recrystallization .[1]

  • Aliphatic Hydrocarbons (Hexane, Heptane): Moderate.[1] While the heptyl tail promotes solubility, the polar amine head may cause phase separation or "oiling out" if the concentration is too high.[1]

Low Solubility (Incompatible)
  • Water: Practically insoluble (< 0.1 mg/mL).[1]

  • Acidic Water: Soluble only if pH < 3 (protonation of the amine), forming the ammonium salt.[1]

  • Basic Water: Completely insoluble.[1]

Visualization: Solvent Selection Decision Tree

SolventSelection Start Start: Select Solvent Purpose Purpose What is the goal? Start->Purpose Synth Synthesis / Reaction Purpose->Synth Reaction Medium Purify Purification Purpose->Purify Isolate Product Extract Extraction (Work-up) Purpose->Extract Remove Salts NonPolarRxn Use Toluene or DCM (High Solubility, Inert) Synth->NonPolarRxn Standard PolarRxn Use THF or DMF (Good Solubility) Synth->PolarRxn Polar Reagents Recryst Recrystallization? Purify->Recryst AqWorkup DCM or Ethyl Acetate (Immiscible with Water) Extract->AqWorkup ColdAlc Cold Ethanol/Methanol (Soluble Hot, Insoluble Cold) Recryst->ColdAlc Yes Chrom Column Chromatography Hexane:Ethyl Acetate (9:1) Recryst->Chrom No (Oil/Impure)

Figure 1: Decision matrix for solvent selection based on experimental intent.

Experimental Protocols

Since specific solubility data is often absent for specialized intermediates, the following self-validating protocols allow researchers to determine exact solubility limits.

Protocol A: Gravimetric Solubility Determination

Objective: To quantify the saturation limit (


) in a specific solvent.[1]
  • Preparation: Weigh 500 mg of 3-(Heptyloxy)-N-methylaniline into a pre-weighed 20 mL scintillation vial (

    
    ).
    
  • Solvent Addition: Add the target solvent in 0.5 mL increments at 25°C.

  • Equilibration: Vortex for 5 minutes after each addition.

    • Observation: If the solid dissolves completely, the solubility is

      
      .[1]
      
    • Saturation: If solid remains after adding 5 mL, proceed to step 4.

  • Supernatant Analysis:

    • Centrifuge the saturated mixture at 3000 rpm for 10 minutes.

    • Pipette exactly 1.0 mL of the clear supernatant into a pre-weighed aluminum dish (

      
      ).
      
  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen, then dry in a vacuum oven at 40°C for 2 hours.

  • Calculation: Weigh the dish again (

    
    ).
    
    
    
    
    [1]
Protocol B: Visual Polythermal Method (For Recrystallization)

Objective: To find a solvent system where solubility changes drastically with temperature.[1]

  • Place 100 mg of compound in a test tube.[1]

  • Add Ethanol dropwise while heating the tube in a water bath (60°C).

  • Record the volume (

    
    ) required to just dissolve the solid.[1]
    
  • Cool the solution slowly to 0°C.

  • Validation: If crystals/oil appear, the solvent is suitable.[1] If the solution remains clear, the solubility is too high; try a more polar solvent mixture (e.g., Ethanol/Water 90:10).[1]

Applications & Implications

Synthesis & Reactivity
  • N-Alkylation: When synthesizing this compound (e.g., from 3-heptyloxyaniline), use Acetonitrile or DMF with a base (

    
    ).[1] The product will remain soluble, preventing surface passivation of the base.[1]
    
  • Coupling Reactions: For subsequent coupling (e.g., Buchwald-Hartwig), Toluene or 1,4-Dioxane are ideal solvents as they dissolve the lipophilic amine and are compatible with palladium catalysts.[1]

Purification Strategy

Due to the heptyloxy chain, the compound may "oil out" rather than crystallize.[1]

  • Preferred Method: Flash Column Chromatography.[1]

    • Stationary Phase: Silica Gel (SiO2).[1]

    • Mobile Phase: Hexane/Ethyl Acetate gradient (start 100:0

      
       90:10).[1] The lipophilic tail causes the compound to elute early compared to N-methylaniline.[1]
      
  • Alternative: Vacuum Distillation.[1][2]

    • High boiling point expected (>150°C at 1 mmHg).[1] Ensure high vacuum to prevent thermal decomposition.[1]

Safety & Handling

  • Toxicology: Like most aniline derivatives, this compound should be treated as potentially toxic by inhalation and skin absorption.[1] The lipophilic tail enhances skin permeability.[1]

  • PPE: Nitrile gloves are required.[1] For chlorinated solvents (DCM), use PVA gloves or double-glove and change frequently.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine (browning), which is accelerated in solution.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7515, N-Methylaniline.[1] Retrieved from [Link][1]

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data.[1] CRC Press.[1] (General reference for aniline derivative solubility trends).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Source for solubility parameter prediction methodology).

Sources

Exploratory

3-(Heptyloxy)-N-methylaniline safety data sheet (SDS)

Compound Class: N-Alkyl-Alkoxyaniline | Application: Pharmaceutical Intermediate / Liquid Crystal Precursor Part 1: Chemical Identity & Structural Analysis Note on Data Availability: As a specialized intermediate, specif...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Class: N-Alkyl-Alkoxyaniline | Application: Pharmaceutical Intermediate / Liquid Crystal Precursor

Part 1: Chemical Identity & Structural Analysis

Note on Data Availability: As a specialized intermediate, specific experimentally determined physicochemical data for 3-(Heptyloxy)-N-methylaniline is limited in public registries. The data below represents a predictive safety assessment based on Structure-Activity Relationships (SAR) of close analogues (N-methylaniline and 3-heptyloxyaniline).

Compound Identification
  • Systematic Name: N-Methyl-3-(heptyloxy)aniline

  • Molecular Formula:

    
    
    
  • Molecular Weight: 221.34 g/mol

  • SMILES: CCCCCCCOC1=CC(NC)=CC=C1

  • Predicted Physical State: Viscous, pale yellow to brown liquid at STP.

  • Solubility: Highly lipophilic (Predicted LogP ~4.5). Insoluble in water; soluble in DCM, Ethyl Acetate, DMSO, and Ethanol.

Structural Pharmacophore

The molecule consists of three distinct functional zones that dictate its reactivity and toxicity:

  • The Aniline Core: The primary driver of toxicity (Methemoglobinemia).

  • The N-Methyl Group: Increases basicity slightly compared to the primary amine but facilitates N-oxidation.

  • The Heptyloxy Tail (C7): Significantly enhances membrane permeability and dermal absorption compared to short-chain analogues (e.g., anisidines).

Part 2: Hazard Identification & Toxicology (The "SDS" Core)

DANGER Target Organ Toxicity (Blood) | Acute Toxin | Aquatic Hazard

Core Hazards (GHS Classification - Predicted)
Hazard ClassCategoryHazard Statement
Acute Tox. (Oral/Dermal) Cat 3H301/H311: Toxic if swallowed or in contact with skin.[1]
STOT - Repeated Cat 2H373: May cause damage to organs (Blood/Spleen) through prolonged exposure.
Skin Sensitization Cat 1BH317: May cause an allergic skin reaction.
Aquatic Chronic Cat 1H410: Very toxic to aquatic life with long-lasting effects.
Mechanism of Action: The Methemoglobinemia Cascade

The primary risk to researchers is Methemoglobinemia . Unlike simple acids or bases, this compound does not just burn; it chemically asphyxiates the user.

  • Absorption: The lipophilic heptyloxy tail facilitates rapid transit through the stratum corneum of the skin.

  • Bioactivation: Hepatic CYP450 enzymes N-hydroxylate the amine.

  • Erythrocyte Attack: The N-hydroxyl metabolite enters red blood cells, oxidizing Hemoglobin (

    
    ) to Methemoglobin (
    
    
    
    ), which cannot transport oxygen.[2]
Diagram 1: Metabolic Activation Pathway

Methemoglobinemia Compound 3-(Heptyloxy)-N-methylaniline (Lipophilic Parent) Liver Hepatic CYP450 (N-Hydroxylation) Compound->Liver Rapid Dermal Absorption Metabolite N-Hydroxy Metabolite (Active Toxin) Liver->Metabolite Bioactivation RBC Erythrocyte (Fe2+ -> Fe3+) Metabolite->RBC Redox Cycling Effect Methemoglobinemia (Cyanosis/Hypoxia) RBC->Effect O2 Transport Failure

Caption: Figure 1.[3] The metabolic toxification pathway. The lipophilic C7 chain accelerates the initial absorption step.

Emergency Response Protocols
  • Signs of Exposure: Cyanosis (blue lips/fingernails), headache, dizziness, chocolate-brown blood.

  • Immediate Action:

    • Skin: Wash with Polyethylene Glycol (PEG 400) or soap/water. Rationale: Water alone is ineffective due to the oily heptyloxy chain.

    • Antidote: Methylene Blue (1-2 mg/kg IV) is the specific antidote. It activates NADPH-Methemoglobin reductase.

Part 3: Synthesis & Handling Protocols

Handling Specifications
  • Glove Selection: Do NOT use standard Nitrile for prolonged contact. The heptyloxy chain acts as a solvent, permeating thin nitrile.

    • Recommendation: Double-glove (Nitrile over Laminate/Silver Shield) or use Viton.

  • Engineering Controls: All weighing and transfers must occur inside a Class II Fume Hood.

Synthesis Workflow (Reductive Amination)

Context: Direct alkylation of the amine often leads to over-alkylation (quaternary salts). The most robust method for researchers is Reductive Amination of the corresponding secondary aniline or N-methylation of the primary aniline.

Protocol: N-Methylation of 3-(Heptyloxy)aniline Target Scale: 10 mmol

ReagentEquivalentsRole
3-(Heptyloxy)aniline 1.0 eqSubstrate
Paraformaldehyde 1.2 eqCarbon Source
NaBH₄ 2.0 eqReducing Agent
Methanol SolventReaction Medium

Step-by-Step Methodology:

  • Imine Formation: Dissolve 3-(heptyloxy)aniline (1.0 eq) in Methanol (0.5 M concentration). Add Paraformaldehyde (1.2 eq) and Sodium Methoxide (0.1 eq, catalytic). Stir at Reflux for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of primary amine.

  • Reduction: Cool to 0°C. Slowly add Sodium Borohydride (NaBH₄, 2.0 eq) portion-wise. Caution: Gas evolution (H₂).

  • Quench: Stir at RT for 1 hour. Quench with saturated NH₄Cl.

  • Extraction: Extract with Ethyl Acetate (3x). The heptyloxy chain ensures the product stays in the organic phase.

  • Purification: Flash Chromatography (Hexanes/EtOAc). The secondary amine is less polar than the primary starting material.

Diagram 2: Synthesis Logic & Safety Gates

Synthesis Start Start: 3-(Heptyloxy)aniline Step1 1. Condensation (Paraformaldehyde/MeOH) Start->Step1 Step2 2. Reduction (NaBH4 @ 0°C) Step1->Step2 Check1 Safety Gate: H2 Gas Evolution Workup 3. Workup (NH4Cl Quench) Check1->Workup If Controlled Step2->Check1 Product Final: 3-(Heptyloxy)-N-methylaniline Workup->Product

Caption: Figure 2. Reductive amination workflow with critical safety control point at the reduction step.

Part 4: Environmental Fate

Warning: This compound is predicted to be a Marine Pollutant .

  • Persistence: The C7 chain resists hydrolysis, though the amine is susceptible to photo-oxidation.

  • Bioaccumulation: High LogP indicates potential for bioaccumulation in aquatic organisms.

  • Disposal: Do not release to drains. All waste must be incinerated in a chemical combustor equipped with scrubbers for Nitrogen Oxides (NOx).

Part 5: References

  • National Institute for Occupational Safety and Health (NIOSH). (2024).[4] Aniline: IDLH Documentation. Centers for Disease Control and Prevention. [Link]

  • PubChem. (2024).[4] N-Methylaniline (Compound Summary). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information: 3-aminophenol (Structural Parent). [Link]

  • Bradberry, S. M. (2003).[5] Occupational methaemoglobinaemia. Mechanisms of production, features, diagnosis and management. Toxicological Reviews, 22(1), 13–27. [Link]

Sources

Foundational

Technical Monograph: Physicochemical Characterization of 3-Alkoxy-N-methylanilines

This guide serves as a technical monograph on the physicochemical properties, synthesis challenges, and handling protocols for 3-alkoxy-N-methylaniline derivatives . These compounds are critical intermediates in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on the physicochemical properties, synthesis challenges, and handling protocols for 3-alkoxy-N-methylaniline derivatives . These compounds are critical intermediates in the synthesis of pharmaceuticals (e.g., cholinergic agents like Rivastigmine) and high-performance agrochemicals.

Executive Summary

The 3-alkoxy-N-methylaniline scaffold represents a specific subclass of secondary aromatic amines where the nitrogen atom is methylated and the benzene ring bears an alkoxy substituent at the meta position. This structural arrangement creates a unique electronic "push-pull" environment: the N-methyl group enhances basicity via inductive donation, while the meta-alkoxy group exerts an inductive electron-withdrawing effect without the strong resonance donation seen in para isomers.

Primary Industrial Relevance:

  • Pharmaceuticals: Key pharmacophore in acetylcholinesterase inhibitors (e.g., Rivastigmine precursors).

  • Materials Science: Coupling components for azo dyes (Cationic Red/Pink series).

  • Agrochemicals: Intermediates for buprofezin and mefenacet.[1]

Structural & Electronic Basis (SAR)

To understand the physical properties, one must first understand the electronic conflict within the molecule.

  • N-Methylation: Increases lipophilicity (LogP) and slightly increases basicity compared to the primary aniline parent.

  • Meta-Alkoxy Effect: Unlike ortho or para substitution, the meta position decouples the alkoxy oxygen's lone pair from direct resonance interaction with the amine nitrogen. Consequently, the inductive withdrawing effect (-I) dominates, making these compounds less basic than unsubstituted N-methylaniline.

Diagram 1: Structure-Property Relationship (SAR)

The following diagram illustrates the electronic vectors and their impact on physical behavior.

SAR_Analysis Core 3-Alkoxy-N-methylaniline (Scaffold) N_Me N-Methyl Group (+I Effect) Core->N_Me Meta_OR Meta-Alkoxy Group (-I Dominant) Core->Meta_OR Prop_Boiling High Boiling Point (>230°C) Core->Prop_Boiling MW + Polarity Prop_Oxidation Oxidation Sensitivity (Air -> Quinones) N_Me->Prop_Oxidation Electron Density Prop_Basicity Reduced Basicity (vs. N-methylaniline) Meta_OR->Prop_Basicity Inductive Withdrawal

Figure 1: Structural dissection of the 3-alkoxy-N-methylaniline scaffold showing how functional groups dictate bulk physical properties.

Physicochemical Data Profile

The following data focuses on the most commercially relevant derivative, 3-Methoxy-N-methylaniline (also known as N-methyl-m-anisidine), which serves as the reference standard for this class.

Table 1: Key Physical Parameters
PropertyValue (3-Methoxy-N-methylaniline)Context/Implication
CAS Number 14318-66-2Primary identifier.
Molecular Weight 137.18 g/mol Low MW facilitates blood-brain barrier (BBB) penetration in drug analogs.
Physical State Pale yellow to light brown oilDarkens upon oxidation (storage implication).
Boiling Point 239–240 °C (at 760 mmHg)Critical: Requires high-vacuum distillation for purification.
Density 1.049 g/mL (at 25 °C)Slightly denser than water; forms the bottom layer in biphasic extractions if organic solvent is absent.
Refractive Index

1.5690
High RI indicates significant aromatic electron density; useful for purity checks.
Flash Point >110 °CClass IIIB Combustible Liquid.
Solubility Ethanol, Ether, CHCl₃, DMSOLipophilic; requires organic cosolvents for aqueous reactions.
Lipophilicity and Acidity (Inferred)
  • LogP (Octanol/Water): Estimated at 1.8 – 2.1 .

    • Reasoning: m-Anisidine has a LogP of 0.[2]93. Adding an N-methyl group typically adds ~0.5–0.8 to the LogP due to increased hydrocarbon surface area.

  • pKa (Conjugate Acid): Estimated at 4.4 – 4.6 .

    • Reasoning: N-methylaniline has a pKa of 4.85. The meta-methoxy group is electron-withdrawing (

      
      ), which destabilizes the protonated ammonium species, lowering the pKa relative to the parent amine.
      

Spectroscopic Characterization

Rapid identification of these derivatives is best achieved via NMR.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.8–2.9 ppm (s, 3H):  N-Methyl group. This is diagnostic. It will appear as a singlet (or broad singlet if proton exchange is slow).
      
    • 
       3.7–3.8 ppm (s, 3H):  Methoxy group (if R=Me). Distinctly downfield due to oxygen electronegativity.
      
    • 
       6.2–7.2 ppm (m, 4H):  Aromatic protons. Look for the 1,3-substitution pattern (singlet-like appearance for the proton between the N and O substituents).
      
    • 
       3.5–4.0 ppm (br s, 1H):  N-H proton. Chemical shift is highly concentration-dependent and exchangeable with D₂O.
      

Experimental Protocols

Protocol A: Purification via Vacuum Distillation

Due to the high boiling point (>230°C), atmospheric distillation will lead to thermal degradation and "tarring" of the amine.

  • Setup: Assemble a short-path distillation apparatus. Grease all joints heavily or use PTFE sleeves.

  • Vacuum: Apply high vacuum (< 5 mmHg).

    • Target BP: At 2 mmHg, the boiling point drops to approximately 85–90 °C .

  • Fractionation:

    • Fore-run: Discard the first 5% (often contains unreacted aniline or solvent).

    • Main Fraction: Collect the steady-temperature fraction. It should be pale yellow.[3]

  • Storage: Immediately flush the receiving flask with Argon/Nitrogen and seal.

Protocol B: pKa Determination (Potentiometric)

Because these compounds are weak bases, standard aqueous titration is difficult due to solubility issues.

  • Solvent System: Use a mixed solvent system (e.g., Methanol/Water 50:50).

  • Titrant: Standardized 0.1 M HCl.

  • Method:

    • Dissolve 0.5 mmol of the amine in 20 mL of the solvent mixture.

    • Perform titration while monitoring pH with a calibrated glass electrode.

    • Correction: The Yasuda-Shedlovsky extrapolation must be used to correct the pKa obtained in mixed solvents back to pure aqueous conditions.

Diagram 2: Purification Workflow

Purification_Flow Crude Crude Reaction Mixture (Dark Brown Liquid) Wash Acid/Base Extraction (Remove Neutral Impurities) Crude->Wash 1. Dissolve in Et2O 2. Wash with H2O Dry Drying (Na2SO4) & Concentration Wash->Dry Distill Vacuum Distillation (<5 mmHg, Short Path) Dry->Distill Viscous Oil Product Pure 3-Alkoxy-N-methylaniline (Pale Yellow Oil) Distill->Product Collect Main Fraction Storage Storage: Dark, Inert Gas, 4°C Product->Storage

Figure 2: Recommended purification workflow to isolate pharmaceutical-grade intermediate.

Stability & Handling (Safety)

  • Oxidation: Like all N-alkyl anilines, these derivatives are sensitive to aerial oxidation. Prolonged exposure to air turns the liquid from yellow to red/brown (formation of quinoid impurities).

    • Mitigation: Store under Nitrogen or Argon.

  • Toxicology:

    • Acute Toxicity: Harmful if swallowed or inhaled. Aniline derivatives can cause methemoglobinemia (cyanosis).

    • Skin Absorption: Highly permeable. Double-gloving (Nitrile) is mandatory.

References

  • Sigma-Aldrich. (n.d.). 3-Methoxy-N-methylaniline Product Sheet (CAS 14318-66-2). Retrieved from

  • PubChem. (2025).[3][4][5][6] 3-Methoxyaniline (m-Anisidine) Compound Summary. (Used for comparative pKa and LogP extrapolation). National Center for Biotechnology Information. Retrieved from

  • Lide, D. R. (Ed.).[3] (2007).[3][7] CRC Handbook of Chemistry and Physics (88th ed.).[3] CRC Press.[3] (Source for refractive index and boiling point data of anisidine series).

  • ChemSpider. (2025). N-Methyl-m-anisidine.[6][8] Royal Society of Chemistry. Retrieved from

Sources

Exploratory

Technical Characterization Guide: Lipophilicity and LogP of 3-(Heptyloxy)-N-methylaniline

[1][2] Executive Summary This technical guide provides a comprehensive analysis of 3-(Heptyloxy)-N-methylaniline (CAS: 1040686-71-2), a lipophilic secondary amine intermediate.[1][2][3] Due to the scarcity of direct expe...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 3-(Heptyloxy)-N-methylaniline (CAS: 1040686-71-2), a lipophilic secondary amine intermediate.[1][2][3] Due to the scarcity of direct experimental data in public literature for this specific derivative, this guide utilizes high-fidelity structure-property relationship (SPR) modeling to derive its physicochemical profile.[2][3]

The molecule combines a polar N-methylaniline core with a hydrophobic heptyloxy tail, resulting in a compound with significant lipophilicity (Predicted LogP


 4.[2][3]2) and weak basicity (Predicted pKa 

4.3–4.6).[2][3] This unique amphiphilic structure suggests utility in liquid crystal synthesis, corrosion inhibition, and as a hydrophobic scaffold in medicinal chemistry.[2][3]

Chemical Structure & Theoretical Framework[1][2][3][4]

Structural Analysis

The molecule consists of three distinct functional domains that dictate its behavior in biological and chemical systems:

  • Aniline Core: Provides the aromatic scaffold and weak basicity.[2][3]

  • N-Methyl Group: Increases lipophilicity relative to the primary amine and modulates pKa.[2][3]

  • Heptyloxy Chain (C7): A significant hydrophobic domain that dominates the partition coefficient.[2][3]

Theoretical LogP Calculation (Hansch-Leo Fragment Method)

To estimate the LogP of 3-(Heptyloxy)-N-methylaniline without direct experimental data, we employ the substituent constant method (


).[1][2]
  • Base Structure: N-Methylaniline (Experimental LogP = 1.[2][3][4]66) [1].

  • Substituent: Heptyloxy group (-OC

    
    H
    
    
    
    ) at the meta position.[2][3]
    • The meta position minimizes steric hindrance with the amine but influences pKa via inductive effects.[2][3]

  • Calculation:

    • 
       value for -OCH
      
      
      
      (Methoxy)
      
      
      -0.02.[1][2][3]
    • Contribution of methylene (-CH

      
      -) unit 
      
      
      
      +0.50.[1][2][3]
    • Difference between Heptyloxy and Methoxy = 6 x (-CH

      
      -).[1][2][3]
      
    • 
      LogP = 6 * 0.50 = +3.00.[2][3]
      
    • Predicted LogP

      
       1.66 (Base) - 0.02 (Ether O) + 3.00 (Alkyl Chain) = 4.64 .[2][3]
      
    • Refinement: Taking 3-methoxyaniline (LogP 0.[1][2][3][5]93) as base and adding N-methyl (+0.[2][3]5) and 6 carbons (+3.[2][3][4][5]0) yields

      
       4.43.[2][3]
      

Consensus Prediction: LogP = 4.4 ± 0.3 [1][2]

Ionization and LogD

The meta-alkoxy group is electron-withdrawing by induction, slightly lowering the pKa of the aniline nitrogen compared to N-methylaniline (pKa 4.85).[1][2]

  • Estimated pKa: 4.4

  • Physiological State (pH 7.4):

    
    
    At pH 7.4, the molecule exists almost exclusively in its neutral form.[2][3] Therefore, LogD
    
    
    
    
    
    LogP
    .

Data Summary: Physicochemical Profile

PropertyValue (Estimated)ConfidenceMethod
Molecular Formula C

H

NO
HighStoichiometry
Molecular Weight 221.34 g/mol HighCalculation
LogP (Octanol/Water) 4.4 ± 0.3MediumHansch-Leo Fragment
pKa (Conjugate Acid) 4.4 ± 0.2MediumHammett Equation
LogD (pH 7.4) ~4.4MediumpH-Partition Theory
Water Solubility < 10 mg/LHighLogS Correlation
Physical State Viscous Oil / Low MP SolidHighAnalog Comparison

Experimental Protocols

Synthesis Strategy (Reductive Amination)

Rationale: Direct alkylation of aniline with heptyl halides can lead to over-alkylation.[2][3] Reductive amination or N-methylation of the pre-formed ether is more controlled.[2][3]

Step 1: Etherification

  • Reactants: 3-Aminophenol (1.0 eq), 1-Bromoheptane (1.1 eq), K

    
    CO
    
    
    
    (2.0 eq).[2][3]
  • Solvent: DMF or Acetonitrile.[2][3]

  • Conditions: Reflux, 12h.

  • Product: 3-(Heptyloxy)aniline.[2][3][6]

Step 2: N-Methylation (Selective)

  • Reactants: 3-(Heptyloxy)aniline (1.0 eq), Paraformaldehyde (1.2 eq), NaBH

    
     (or NaBH
    
    
    
    CN).[2][3]
  • Solvent: Methanol.

  • Mechanism: Formation of imine/hemiaminal followed by in situ reduction.[2][3]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

LogP Determination: HPLC Method (OECD 117)

Rationale:[2][3] Due to the high lipophilicity (LogP > 4), the Shake-Flask method (OECD 107) is prone to emulsion errors and detection limits. RP-HPLC is the industry standard for lipophilic amines [2].[2][3]

Equipment:

  • HPLC System with UV Detector (254 nm).[2][3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), end-capped to minimize silanol interactions with the amine.[2]

Reagents:

  • Mobile Phase: Methanol/Water (75:25 v/v) buffered to pH 7.4 (Phosphate buffer) to ensure the amine is neutral.

  • Reference Standards: A series of compounds with known LogP values spanning the expected range (e.g., Toluene (2.7), Naphthalene (3.6), Phenanthrene (4.5), DDT (6.2)).

Protocol:

  • Dead Time (

    
    ) Determination:  Inject Thiourea or Sodium Nitrate.[2][3]
    
  • Calibration: Inject reference standards and record retention times (

    
    ). Calculate capacity factor 
    
    
    
    .[2][3]
  • Regression: Plot Log

    
     vs. LogP for standards to generate a calibration curve (
    
    
    
    ).
  • Sample Analysis: Inject 3-(Heptyloxy)-N-methylaniline. Calculate its Log

    
    .
    
  • Calculation: Derive LogP from the regression equation.

pKa Determination: Potentiometric Titration (Mixed Solvent)

Rationale: The compound is insoluble in water.[2][3][7] Titration must be performed in a co-solvent system (e.g., Methanol/Water) and extrapolated to 0% organic solvent (Yasuda-Shedlovsky procedure) [3].[2][3]

  • Solvent: 30%, 40%, 50% Methanol/Water (v/v) with 0.1 M KCl ionic strength.

  • Titrant: 0.1 M HCl (standardized).

  • Procedure: Titrate the amine solution with HCl, monitoring pH. Determine apparent pKa (

    
    ) at each solvent ratio.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant) and extrapolate to pure water conditions.

Visualization of Physicochemical Relationships[1][4][5][10][11]

The following diagram illustrates the structural contributions to the molecule's lipophilicity and the decision logic for experimental characterization.

G cluster_0 Physicochemical Profiling: 3-(Heptyloxy)-N-methylaniline Molecule 3-(Heptyloxy)-N-methylaniline (CAS: 1040686-71-2) Aniline Aniline Core (Aromaticity, Weak Base) Molecule->Aniline Tail Heptyloxy Chain (C7) (Lipophilicity Driver, +3.0 LogP) Molecule->Tail Head N-Methyl Group (pKa Modulation, +0.5 LogP) Molecule->Head pKa_Node Predicted pKa: ~4.4 (Neutral at pH 7.4) Aniline->pKa_Node LogP_Node Predicted LogP: ~4.4 (Highly Lipophilic) Tail->LogP_Node Major Contribution Head->pKa_Node Inductive Effect Decision Select LogP Method LogP_Node->Decision ADME ADME Implications: High BBB Permeability High Protein Binding Low Aqueous Solubility pKa_Node->ADME Unionized @ pH 7.4 HPLC OECD 117 (HPLC) Recommended for LogP > 4 Decision->HPLC High Lipophilicity ShakeFlask OECD 107 (Shake Flask) Not Recommended (Emulsions) Decision->ShakeFlask Low Lipophilicity HPLC->ADME

Caption: Structural decomposition of 3-(Heptyloxy)-N-methylaniline showing the dominance of the heptyloxy tail on lipophilicity and the rationale for selecting HPLC (OECD 117) for experimental validation.

References

  • Hansch, C., et al. (1995).[2][3] Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[2][3] (Standard reference for fragment constants).

  • OECD Guidelines for the Testing of Chemicals, Section 1. (2004).[2][3] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing.[2][3] [2][3]

  • Avdeef, A. (2012).[2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (Authoritative text on pKa and LogP determination in drug discovery). [2][3]

  • PubChem Compound Summary. (2024). N-Methylaniline (CID 7515).[2][3][7] National Center for Biotechnology Information.[2][3] [2][3]

Sources

Foundational

3-(Heptyloxy)-N-methylaniline PubChem CID and chemical identifiers

The following technical guide details the chemical identity, synthesis, and application logic for 3-(Heptyloxy)-N-methylaniline . This guide is structured for research scientists requiring high-purity synthesis protocols...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application logic for 3-(Heptyloxy)-N-methylaniline . This guide is structured for research scientists requiring high-purity synthesis protocols and structural data.

Structural Characterization, Synthetic Pathways, and Functional Applications

Executive Chemical Profile

3-(Heptyloxy)-N-methylaniline is a specialized organonitrogen intermediate characterized by a lipophilic heptyl ether tail and a reactive N-methylaniline head. It belongs to the class of m-alkoxy-N-alkyl anilines, commonly utilized as building blocks in the synthesis of liquid crystalline materials, nonlinear optical chromophores, and high-performance azo dyes.

Chemical Identifiers & Properties
Identifier TypeValue
Chemical Name 3-(Heptyloxy)-N-methylaniline
CAS Number 1040686-71-2
Molecular Formula C

H

NO
Molecular Weight 221.34 g/mol
SMILES CCCCCCCOc1cc(NC)ccc1
InChIKey Calculated:[1][2][3][4][5][6]ZXVODKHKXQJMQD-UHFFFAOYSA-N
Boiling Point ~336.9°C (Predicted at 760 mmHg)
Density ~0.945 g/cm³ (Predicted)
pKa (Conjugate Acid) ~5.0 (Est. based on N-methylaniline core)

Structural Logic & Reactivity Analysis

The molecule features two critical functional zones that dictate its reactivity and application:

  • The m-Alkoxy Tail (Heptyloxy):

    • Effect: The C7 chain provides significant lipophilicity (LogP > 4.5), enhancing solubility in non-polar organic solvents and inducing mesogenic (liquid crystal) behavior in downstream derivatives.

    • Electronic: The ether oxygen acts as a weak

      
      -acceptor but a strong 
      
      
      
      -donor (+M effect), increasing electron density on the benzene ring, particularly at the ortho and para positions relative to itself.
  • The N-Methylamine Head:

    • Effect: The secondary amine is nucleophilic. The methyl group provides steric bulk that prevents certain side reactions common to primary anilines (e.g., uncontrolled oligomerization) while maintaining reactivity for acylation or diazo coupling.

    • Directing Power: The -NHMe group is a strong activator for Electrophilic Aromatic Substitution (EAS), directing incoming electrophiles to the para position (relative to the amine).

Structural Pathway Diagram

The following diagram illustrates the electronic relationships and synthetic logic.

G Compound 3-(Heptyloxy)-N-methylaniline Tail Heptyloxy Group (-OC7H15) Lipophilic Domain Compound->Tail Structural Region 1 Head N-Methylamine (-NHMe) Nucleophilic Domain Compound->Head Structural Region 2 Tail->Head +M Electronic Synergism Prop1 Solubility in Liquid Crystals Tail->Prop1 Induces Prop2 Para-Directing (Coupling Site) Head->Prop2 Activates

Caption: Fig 1. Structural decomposition highlighting the interplay between the lipophilic tail and the reactive amine head.

High-Purity Synthesis Protocol

While industrial routes often methylate m-aminophenol directly, that path suffers from over-alkylation (formation of N,N-dimethyl byproducts). For research-grade purity (>98%), a Reductive Alkylation Route starting from 3-nitrophenol is recommended. This pathway separates the O-alkylation and N-alkylation steps, ensuring regio-control.

Reagents Required[2][7][8][9]
  • Precursors: 3-Nitrophenol, 1-Bromoheptane.

  • Reagents: Potassium Carbonate (K

    
    CO
    
    
    
    ), Potassium Iodide (KI - catalyst), Palladium on Carbon (Pd/C), Paraformaldehyde, Sodium Borohydride (NaBH
    
    
    ).
  • Solvents: DMF (Anhydrous), Methanol, Ethyl Acetate.

Step-by-Step Methodology
Phase 1: Williamson Ether Synthesis (O-Alkylation)
  • Setup: Charge a round-bottom flask with 3-nitrophenol (1.0 eq) and anhydrous DMF (5 mL/mmol).

  • Base Addition: Add K

    
    CO
    
    
    
    (2.0 eq) and a catalytic amount of KI (0.1 eq). Stir at room temperature for 15 minutes.
  • Alkylation: Dropwise add 1-bromoheptane (1.1 eq).

  • Reaction: Heat to 80°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2). The nitrophenol spot should disappear.

  • Workup: Pour into ice water. Extract with Ethyl Acetate.[7] Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine. Dry over MgSO

    
     and concentrate.
    
    • Intermediate:1-(Heptyloxy)-3-nitrobenzene .

Phase 2: Nitro Reduction
  • Hydrogenation: Dissolve the nitro intermediate in Methanol. Add 10% Pd/C (5 wt% loading).

  • Reaction: Stir under H

    
     atmosphere (balloon pressure) for 12 hours at RT.
    
  • Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.

    • Intermediate:3-(Heptyloxy)aniline .[8]

Phase 3: Selective N-Methylation (Reductive Amination)

Note: Direct methylation with MeI often leads to over-methylation. The Paraformaldehyde/NaBH


 method is self-limiting to the mono-methyl product if stoichiometry is controlled.
  • Imine Formation: Dissolve 3-(Heptyloxy)aniline (1.0 eq) in Methanol. Add Paraformaldehyde (1.1 eq) and Sodium Methoxide (0.5 eq). Stir at reflux for 2 hours to form the imine/hemiaminal species.

  • Reduction: Cool to 0°C. Add NaBH

    
     (1.5 eq) portion-wise.
    
  • Quench: Stir for 2 hours, then quench with water.

  • Isolation: Extract with Dichloromethane.

  • Final Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient) is mandatory to separate trace primary amine and tertiary amine byproducts.

Synthesis Workflow Diagram

Synthesis Start 3-Nitrophenol Step1 Phase 1: O-Alkylation (1-Bromoheptane, K2CO3, DMF) Start->Step1 Inter1 Intermediate: 1-(Heptyloxy)-3-nitrobenzene Step1->Inter1 Step2 Phase 2: Reduction (H2, Pd/C, MeOH) Inter1->Step2 Inter2 Intermediate: 3-(Heptyloxy)aniline Step2->Inter2 Step3 Phase 3: N-Methylation (Paraformaldehyde, NaBH4) Inter2->Step3 Final Target: 3-(Heptyloxy)-N-methylaniline Step3->Final

Caption: Fig 2. Step-wise synthetic pathway ensuring regio-selectivity and high purity.

Applications & Handling

Primary Research Applications
  • Liquid Crystals: The heptyl chain confers "soft" crystalline properties. This compound is used as a core unit in nematic liquid crystal mixtures where the N-methyl group disrupts packing just enough to lower melting points.

  • Dye Synthesis: Used as a coupling component (coupler) in azo dyes. The electron-rich ring reacts rapidly with diazonium salts to form yellow-to-red chromophores used in fuel markers and plastics.

  • Pharmaceuticals: The m-alkoxy aniline scaffold is a pharmacophore found in various GPCR ligands and enzyme inhibitors.

Safety & Toxicology (E-E-A-T)
  • Acute Toxicity: Like most N-alkyl anilines, this compound is likely toxic by inhalation and ingestion. It can induce methemoglobinemia (oxidation of hemoglobin), leading to cyanosis.

  • Handling:

    • PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and fume hood operation are mandatory.

    • Storage: Store under inert gas (Argon/Nitrogen) in a refrigerator (2–8°C). Anilines oxidize (darken) upon air exposure.

References

  • PubChem. (n.d.).[3][4][6][9][10][11][12][13] N-Methylaniline Derivative Class Structures. National Library of Medicine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Exploratory

Structural &amp; Functional Divergence: N-Methylaniline vs. 3-(Heptyloxy)-N-methylaniline

[1] Executive Summary This technical guide delineates the critical distinctions between N-methylaniline (NMA) , a commodity chemical intermediate, and 3-(Heptyloxy)-N-methylaniline , a specialized lipophilic scaffold.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide delineates the critical distinctions between N-methylaniline (NMA) , a commodity chemical intermediate, and 3-(Heptyloxy)-N-methylaniline , a specialized lipophilic scaffold.[1][2] While they share a core N-methylated aromatic amine structure, the addition of a meta-heptyloxy tail (


) fundamentally alters the physicochemical profile, metabolic trajectory, and synthetic utility of the molecule.[2]

For drug development professionals, this comparison serves as a case study in Structure-Activity Relationship (SAR) tuning—demonstrating how a single substituent shifts a molecule from a volatile solvent/intermediate to a membrane-permeable, lipophilic ligand suitable for hydrophobic pocket targeting.[1][2]

Part 1: Physicochemical Profiling

The primary divergence lies in lipophilicity and electronic modulation .[2] The heptyloxy chain acts as a "grease anchor," drastically increasing LogP, while the meta-positioning of the oxygen atom subtly influences the basicity of the amine via inductive effects.[2]

Comparative Data Matrix
PropertyN-Methylaniline (NMA)3-(Heptyloxy)-N-methylaniline
CAS Number 100-61-81040686-71-2
Formula


Mol.[1][3][4] Weight 107.15 g/mol 221.34 g/mol
LogP (Est.) 1.66 – 1.83~4.5 – 5.1
pKa (Conj.[1][2] Acid) 4.85~4.1 – 4.3
Electronic State Electron-rich ring (Activation)Inductively deactivated at N (Meta-O effect)
Physical State Volatile, colorless/brown liquidViscous oil or low-melting solid
Solubility Moderate water solubility (as salt)Water insoluble; Highly soluble in DCM/Hexane
mechanistic Insight: The Meta-Alkoxy Effect

In NMA , the methyl group is electron-donating (+I), slightly increasing basicity compared to aniline.[2] In 3-(Heptyloxy)-N-methylaniline , the alkoxy group is at the 3-position (meta) relative to the amine.[1]

  • Resonance (+M): Cannot effectively delocalize electron density to the nitrogen lone pair from the meta position.[2]

  • Induction (-I): The electronegative oxygen exerts a through-bond electron-withdrawing effect.[1]

  • Result: The -I effect dominates, making the nitrogen lone pair less available for protonation compared to NMA. This lowers the pKa, making the heptyloxy variant a weaker base [1, 5].[2]

Part 2: Synthetic Architecture

The synthesis of these two molecules requires divergent strategies.[2][5] NMA is typically produced via bulk reductive amination, whereas the heptyloxy derivative requires a sequential functionalization strategy to install the ether tail before or selectively alongside the amine methylation.[2]

Synthetic Workflow Diagram

The following diagram illustrates the divergent pathways from a phenol/aniline precursor.

Synthesis_Pathway Start Precursor: 3-Aminophenol Ether Intermediate: 3-(Heptyloxy)aniline Start->Ether 1. Heptyl Bromide, K2CO3 (O-Alkylation Selective) Aniline Aniline (Alternative Start) NMA TARGET A: N-Methylaniline Aniline->NMA MeOH / Acid Cat. or CH3I (Controlled) TargetB TARGET B: 3-(Heptyloxy)-N-methylaniline Ether->TargetB 2. Reductive Amination (HCHO, NaBH4)

Figure 1: Divergent synthetic pathways. NMA is often synthesized directly from aniline (blue path), while the heptyloxy derivative (green path) requires O-alkylation of 3-aminophenol prior to N-methylation to ensure regioselectivity.[1]

Protocol Highlights
  • N-Methylaniline (Commodity Route):

    • Reaction: Aniline + Methanol (vapor phase) over acid catalysts or Cu/Cr catalysts [2].[2]

    • Challenge: Controlling mono- vs. di-methylation (N,N-dimethylaniline is a common impurity).[1]

  • 3-(Heptyloxy)-N-methylaniline (Fine Chemical Route):

    • Step 1 (Williamson Ether Synthesis): 3-Aminophenol is treated with 1-bromoheptane and

      
       in Acetone/DMF.[1] The phenoxide is more nucleophilic than the aniline, ensuring selective O-alkylation.
      
    • Step 2 (N-Methylation): The resulting 3-heptyloxyaniline undergoes reductive alkylation using Paraformaldehyde and NaBH4 (or catalytic hydrogenation) to yield the mono-methylated product [3].[1]

Part 3: ADME & Metabolic Fate

For researchers designing chemical probes or drugs, the metabolic "soft spots" of these molecules differ significantly.[2]

Metabolic Pathways Diagram[1]

Metabolism NMA N-Methylaniline Aniline Aniline (Toxic) NMA->Aniline N-Demethylation (CYP450) pOH_NMA p-Hydroxy-NMA NMA->pOH_NMA Ring Hydroxylation Hept 3-(Heptyloxy)-N-methylaniline DesMe_Hept 3-(Heptyloxy)aniline Hept->DesMe_Hept N-Demethylation Phenol_Deriv 3-Hydroxy-N-methylaniline Hept->Phenol_Deriv O-Dealkylation (Major Soft Spot) Omega_Ox Omega-Oxidation (Carboxylic Acid Tail) Hept->Omega_Ox Alkyl Chain Oxidation

Figure 2: Metabolic divergence.[1][2] NMA primarily undergoes N-demethylation (leading to toxic aniline).[1][2] The heptyloxy derivative introduces a major new metabolic site: O-dealkylation and omega-oxidation of the alkyl tail.[1]

Pharmacokinetic Implications[1]
  • Blood-Brain Barrier (BBB): NMA has moderate permeability.[1][2] The Heptyloxy derivative, with a LogP > 4.5, is highly lipophilic, suggesting high CNS penetration but also a risk of non-specific binding to plasma proteins and accumulation in adipose tissue (depot effect) [4].[2]

  • Toxicity: NMA is a known methemoglobinemia inducer (via aniline formation).[2] The heptyloxy derivative likely shares this risk if N-demethylated, but the bulky tail may slow down the kinetics of this specific enzymatic cleavage or alter the binding affinity to hemoglobin.

Part 4: Safety & Handling Protocols

N-Methylaniline (Volatile Hazard)[1][3]
  • Risk: High vapor pressure.[2] Inhalation hazard.[2][6] Rapidly absorbed through skin.[2]

  • Handling: Must be handled in a fume hood. Double-gloving (Nitrile) recommended.[1][2]

  • Storage: Store under inert gas (Argon) to prevent oxidation to brown "tar" (N-oxide formation).[2]

3-(Heptyloxy)-N-methylaniline (Contact Hazard)[1]
  • Risk: Low volatility, but high lipophilicity means it will rapidly cross the dermal barrier upon contact.[2] It is a "silent" penetrator.[2]

  • Handling: Weighing of solids/oils should be done in a glovebox or with strict anti-static protocols.[2] Glassware requires aggressive solvent cleaning (DCM/MeOH) as water washing is ineffective.[2]

  • Purification: Unlike NMA (distillation), this compound usually requires Column Chromatography (Silica gel, Hexane:EtOAc gradient) for purification due to its high boiling point.[2]

References

  • PubChem. (2025).[2][7] N-Methylaniline Compound Summary. National Library of Medicine.[2][7] [Link][2]

  • Google Patents. (1974).[2] Synthesis of N-methylaniline - US3819709A. [1]

  • NIH PubMed Central. (1981).[2] The metabolism of N-nitrosomethylaniline. [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 3-(Heptyloxy)-N-methylaniline from 3-heptyloxyaniline

Application Note: Selective Synthesis of 3-(Heptyloxy)-N-methylaniline Abstract & Strategic Overview The monomethylation of primary anilines is a deceptively complex transformation in organic synthesis. The target molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of 3-(Heptyloxy)-N-methylaniline

Abstract & Strategic Overview

The monomethylation of primary anilines is a deceptively complex transformation in organic synthesis. The target molecule, 3-(Heptyloxy)-N-methylaniline , combines a lipophilic heptyloxy tail with a secondary amine core. Direct alkylation (using methyl iodide) is operationally discouraged due to the "polyalkylation cascade," where the product (a secondary amine) is more nucleophilic than the starting material, leading to inseparable mixtures of secondary and tertiary amines and quaternary ammonium salts.

This protocol details a Reductive Amination strategy utilizing Paraformaldehyde and Sodium Borohydride (NaBH₄) . Unlike direct alkylation, this method proceeds via a discrete imine/hemiaminal intermediate (often a hexahydrotriazine species in situ), which is subsequently reduced. This ensures high selectivity for the mono-methylated product (


) and eliminates the need for toxic alkyl halides or high-pressure hydrogenation equipment.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of 3-heptyloxyaniline with a formaldehyde equivalent to form an electrophilic iminium species (or its trimeric reservoir), which is then intercepted by a hydride donor.

Key Mechanistic Insight: The use of Sodium Methoxide (NaOMe) is critical. It serves two roles:

  • Depolymerizes paraformaldehyde into reactive formaldehyde monomers.

  • Catalyzes the formation of the Schiff base/imine intermediate while buffering the solution to prevent acid-catalyzed polymerization of the aniline.

Reaction Scheme:



Material Specifications & Safety

Target Molecule Properties:

  • Name: 3-(Heptyloxy)-N-methylaniline

  • Formula:

    
    
    
  • Molecular Weight: 221.34 g/mol

  • Predicted State: Pale yellow oil (due to the disruption of crystal packing by the heptyl chain).

Reagent Table:

ReagentEquiv.[1][2][3][4][5][6]RoleHazards
3-Heptyloxyaniline 1.0SubstrateIrritant, potential sensitizer.
Paraformaldehyde 1.5 - 2.0C1 SourceFlammable solid, sensitizer, carcinogen.
Sodium Methoxide (25% in MeOH) 0.1 - 0.2CatalystCorrosive, moisture sensitive.
Sodium Borohydride (NaBH₄) 1.5 - 2.0ReductantWater reactive, toxic, releases H₂ gas.
Methanol (Anhydrous) SolventSolventFlammable, toxic.

Detailed Experimental Protocol

Phase 1: Imine Formation (Condensation)
  • Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and an internal temperature probe. Flush with Nitrogen (

    
    ).[1]
    
  • Solvation: Charge the flask with 3-heptyloxyaniline (10.0 g, 48.2 mmol) and anhydrous Methanol (100 mL).

    • Note: The heptyl chain increases lipophilicity. If the aniline does not fully dissolve at RT, mild heating (30°C) is acceptable.

  • Activation: Add Sodium Methoxide solution (25% wt in MeOH, 2.2 mL, ~9.6 mmol). Stir for 5 minutes.

  • Addition: Add Paraformaldehyde powder (2.17 g, 72.3 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (65°C) and maintain for 2 to 3 hours .

    • Checkpoint: The suspension of paraformaldehyde should dissolve, indicating depolymerization and consumption. The solution often turns a darker yellow/orange.

Phase 2: Reductive Methylation
  • Cooling: Remove the heat source and cool the reaction mixture to 0°C using an ice bath.

  • Reduction: Carefully add Sodium Borohydride (NaBH₄) (2.74 g, 72.3 mmol) portion-wise over 20 minutes.

    • Critical Caution: Addition is exothermic and releases Hydrogen gas. Ensure vigorous venting and stir speed. Do not seal the system.

  • Completion: After addition, remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 1 hour.

  • Optional Reflux: To ensure complete conversion of any stable intermediates, reflux the mixture for an additional 1 hour.

Phase 3: Workup & Purification
  • Quench: Cool to RT. Slowly add 1M NaOH (50 mL) to quench excess borohydride and basify the solution.

  • Extraction: Evaporate the bulk Methanol under reduced pressure (Rotavap). Dilute the residue with Water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Why EtOAc? The lipophilic heptyl chain makes the product highly soluble in EtOAc, ensuring efficient recovery from the aqueous phase.

  • Washing: Wash the combined organics with Brine (50 mL), dry over Sodium Sulfate (

    
    ) , and filter.
    
  • Concentration: Concentrate in vacuo to yield the crude oil.

  • Purification: If TLC (Hexane:EtOAc 8:2) shows impurities, purify via Silica Gel Chromatography.

    • Eluent: Gradient from 100% Hexane to 10% EtOAc/Hexane.

    • Yield Expectation: 85-92% (Pale yellow oil).

Process Visualization (Graphviz)

The following diagram illustrates the reaction logic and decision nodes for the operator.

G cluster_0 Troubleshooting Start Start: 3-Heptyloxyaniline Reagents Add Paraformaldehyde + NaOMe (Solvent: MeOH) Start->Reagents Reflux Reflux 2-3h (65°C) Form Imine/Triazine Reagents->Reflux Depolymerization Cool Cool to 0°C Reflux->Cool Completion Check Reduce Add NaBH4 (Portion-wise) Release H2 Gas Cool->Reduce Exothermic Control Workup Quench (1M NaOH) -> Extract (EtOAc) Reduce->Workup Reduction Complete Issue1 Incomplete Conversion? Reduce->Issue1 QC QC: 1H-NMR / HPLC Workup->QC Fix1 Reflux 1h post-NaBH4 Issue1->Fix1 Yes Fix1->Workup

Figure 1: Step-by-step workflow for the reductive methylation of 3-heptyloxyaniline.

Quality Control & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

1. Proton NMR (


H-NMR, 400 MHz, 

):
  • N-Methyl Group: Look for a sharp singlet (

    
     ~2.80 - 2.85 ppm, 3H). This confirms methylation.
    
  • Heptyl Chain:

    • Triplet (

      
       ~0.9 ppm, 3H, terminal 
      
      
      
      ).
    • Multiplet (

      
       ~1.3-1.8 ppm, 10H, internal 
      
      
      
      ).
    • Triplet (

      
       ~3.9 ppm, 2H, 
      
      
      
      ).
  • Aromatic Region: Multiplets (

    
     6.2 - 7.1 ppm, 4H).
    
  • Absence of SM: The primary amine protons (broad s, ~3.5 ppm) should shift/disappear, replaced by a single broad secondary amine proton.

2. HPLC Purity:

  • Column: C18 Reverse Phase.

  • Mobile Phase: ACN/Water + 0.1% Formic Acid.

  • Target Purity:

    
    .
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Incomplete imine formation.Ensure Paraformaldehyde is fresh; extend reflux time; ensure NaOMe is active.
Over-methylation Use of Methyl Iodide or wrong reductant.Strictly adhere to the Paraformaldehyde/NaBH₄ route. Avoid

if pH is not controlled.
Emulsion during Workup Lipophilic heptyl chain acts as surfactant.Add saturated Brine; filter through Celite if solid particulates persist.
Product is Solid Unexpected crystallization.3-(Heptyloxy)-N-methylaniline is likely an oil, but if solid, recrystallize from Hexane (cold).

References

  • Bhattacharyya, S. (1995). "Reductive Alkylation of Primary Amines with Paraformaldehyde." Journal of the Chemical Society, Perkin Transactions 1.

  • Gribble, G. W., et al. (1987). "Reactions of Sodium Borohydride in Acidic Media." Synthesis. (Foundational text on Borohydride reductions).

  • Thottumkara, S. P., et al. (2019). "Selective N-Monomethylation of Anilines." Organic Letters. (Modern context for selectivity).

  • PubChem Compound Summary. "3-Heptyloxyaniline." (For physical property verification).

Sources

Application

N-methylation of electron-rich aniline derivatives

Executive Summary The selective mono-N-methylation of electron-rich anilines (e.g., p-anisidine, o-phenylenediamine derivatives) presents a classic chemoselectivity challenge. The introduction of an electron-donating met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selective mono-N-methylation of electron-rich anilines (e.g., p-anisidine, o-phenylenediamine derivatives) presents a classic chemoselectivity challenge. The introduction of an electron-donating methyl group increases the nucleophilicity of the product relative to the starting material, creating a "runaway" reaction trajectory toward dimethylation (quaternization).

This guide provides two field-proven protocols to solve this problem:

  • The Stoichiometric Standard: Reductive amination using Sodium Triacetoxyborohydride (STAB), offering high kinetic control and functional group tolerance.

  • The Catalytic Frontier: A "Borrowing Hydrogen" methodology using Methanol as a C1 source catalyzed by Ruthenium, aligning with Green Chemistry principles (high atom economy).

Mechanistic Foundation: The Selectivity Paradox

Understanding the failure mode of direct alkylation (e.g., using MeI) is critical for selecting the correct protocol.

  • The Inductive Effect: In electron-rich anilines, the lone pair on the nitrogen is already activated by ring substituents (e.g., -OMe). Upon mono-methylation, the inductive effect of the methyl group (+I) further increases electron density on the nitrogen.

  • Kinetic Consequence:

    
    . The secondary amine product reacts faster with the electrophile than the primary amine substrate.
    

Figure 1: The Over-Alkylation Trap The following diagram illustrates the kinetic pathway that leads to inseparable mixtures in standard alkylation.

SelectivityParadox Start Primary Aniline (Nucleophile A) Mono N-Methyl Aniline (Nucleophile B) Start->Mono + Me-X Slow (k1) Di N,N-Dimethyl Aniline (Nucleophile C) Mono->Di + Me-X FAST (k2 >> k1) note Critical Failure Mode: Product is more reactive than substrate. Mono->note Quat Quaternary Ammonium (Dead End) Di->Quat + Me-X

Caption: Kinetic landscape of aniline methylation. Red arrows indicate the accelerated rate of unwanted side reactions in direct alkylation.

Protocol A: Reductive Amination (The Industry Standard)

Rationale: This method decouples imine formation from reduction. By using Sodium Triacetoxyborohydride (STAB) , which is less reactive than NaBH₄, we minimize the direct reduction of the aldehyde before it reacts with the amine. This protocol is based on the seminal work by Abdel-Magid et al. [1].

Materials
  • Substrate: Electron-rich Aniline (1.0 equiv)

  • C1 Source: Paraformaldehyde (Formaldehyde equivalent) or 37% Formalin (1.1 - 1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous preferred)

  • Additive: Glacial Acetic Acid (1.0 equiv) - Crucial for catalyzing imine formation in electron-rich systems.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Aniline (10 mmol) in DCE (30 mL).

  • C1 Addition: Add Paraformaldehyde (360 mg, ~12 mmol formaldehyde equivalents).

    • Note: If using formalin, add it here, but ensure vigorous stirring as the biphasic mixture forms.

  • Acid Activation: Add Acetic Acid (0.6 mL, 10 mmol). Stir at room temperature for 15-30 minutes.

    • Observation: The mixture may become slightly cloudy or change color as the hemiaminal/imine species forms.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (3.0 g, ~14 mmol) portion-wise over 10 minutes.

    • Safety: Gas evolution (H₂) is possible but generally mild compared to NaBH₄.

  • Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 2–12 hours.

    • Self-Validating Check (TLC): Monitor the disappearance of the starting aniline. The intermediate imine is rarely seen on TLC as it hydrolyzes or reduces quickly. Look for the appearance of a slightly less polar spot (N-Me).

  • Quench: Quench by adding saturated aqueous NaHCO₃ (30 mL). Stir for 15 minutes until effervescence ceases.

  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Figure 2: Reductive Amination Workflow

ReductiveAmination Step1 1. Dissolve Aniline + Paraformaldehyde Solvent: DCE/THF Step2 2. Add AcOH (Catalyst) Forms Imine/Hemiaminal Step1->Step2 Step3 3. Add NaBH(OAc)3 Selective Hydride Transfer Step2->Step3 0°C to RT Step4 4. Quench (Sat. NaHCO3) Neutralize Boron complexes Step3->Step4 2-12 Hours Check TLC Check: Aniline Gone? Step3->Check Check->Step3 No (Stir longer) Check->Step4 Yes

Caption: Operational workflow for STAB-mediated reductive amination.

Protocol B: Catalytic "Borrowing Hydrogen" (Green/Advanced)

Rationale: This method utilizes Methanol as both the solvent and the alkylating agent. A transition metal catalyst (Ruthenium or Iridium) "borrows" hydrogen from methanol to form formaldehyde in situ, condenses it with the amine, and returns the hydrogen to reduce the imine. This avoids genotoxic halides and generates water as the only byproduct [2, 3].

Materials
  • Substrate: Electron-rich Aniline (1.0 equiv)

  • Reagent/Solvent: Methanol (anhydrous)

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (0.5 mol%) + DPEPhos (1.0 mol%)

    • Alternative: Commercially available "Ru-Macho" complexes.

  • Base: K₂CO₃ or KOtBu (0.5 - 1.0 equiv)

  • Equipment: Pressure tube or Autoclave (Rated for 5 bar).

Step-by-Step Methodology
  • Catalyst Pre-formation (Optional but recommended): In a glovebox or under Ar flow, mix [Ru(p-cymene)Cl₂]₂ (3.0 mg) and DPEPhos (5.4 mg) in Methanol (1 mL) and stir for 10 mins.

  • Loading: In a pressure tube equipped with a magnetic stir bar, add:

    • Aniline (1.0 mmol)[1]

    • Base (K₂CO₃, 70 mg, 0.5 mmol)

    • Catalyst Solution (from step 1)

    • Methanol (Total volume 3-5 mL)

  • Sealing: Purge the headspace with Argon or Nitrogen for 1 minute, then seal the tube tightly.

  • Reaction: Heat the block to 120°C - 140°C for 12–24 hours.

    • Note: Electron-rich anilines may require slightly longer times than neutral ones due to the reversibility of the hemiaminal formation.

  • Cooling & Venting: Cool to room temperature. Carefully vent the tube (pressure will be low, but caution is required).

  • Workup: Filter the mixture through a short pad of Celite to remove the base and catalyst residue. Concentrate the filtrate.

  • Purification: Often, the crude purity is >95%. If necessary, purify via flash chromatography (Hexanes/EtOAc).

Figure 3: The Borrowing Hydrogen Cycle

BorrowingHydrogen MeOH Methanol (CH3OH) HCHO Formaldehyde (HCHO) MeOH->HCHO Dehydrogenation Imine Imine Intermediate HCHO->Imine + Aniline (-H2O) Product N-Methyl Aniline Imine->Product Hydrogenation Cat Ru-Cat CatH2 Ru-H2 (Hydride Species) Cat->CatH2 Borrows H2 CatH2->Cat Returns H2

Caption: The catalytic cycle where the metal complex shuttles hydrogen equivalents, ensuring high atom economy.

Comparative Analysis & Data

FeatureProtocol A (STAB/Reductive Amination)Protocol B (Ru-Catalyzed/Methanol)
Selectivity (Mono:Di) Excellent (>95:5) Good to Excellent (>90:10)
Yield 85 - 95%80 - 92%
Reaction Time 2 - 12 Hours12 - 24 Hours
Temperature 0°C to 25°C120°C - 140°C
Green Metrics Moderate (Boron waste, Chlorinated solvents)High (Water byproduct, MeOH solvent)
Cost Moderate (STAB reagent cost)Low (Methanol) to High (Catalyst initial cost)
Suitability Best for small-scale, high-value Pharma intermediates.Best for scale-up and sustainability-focused routes.

Quality Control & Troubleshooting

Self-Validating the Experiment
  • NMR Spectroscopy:

    • N-Methyl Group: Look for a singlet (3H) typically between 2.75 – 2.95 ppm .

    • N,N-Dimethyl Impurity: If present, appears as a singlet (6H) slightly downfield (approx +0.1 to +0.2 ppm shift relative to mono).

    • N-H Proton: A broad singlet (1H) around 3.5–5.0 ppm (concentration dependent) confirms the secondary amine.

  • Reaction Monitoring:

    • If the reaction stalls in Protocol A, add 0.5 equiv more of Acetic Acid. The protonation of the hemiaminal is often the rate-determining step for electron-rich systems.

Common Pitfalls
  • Protocol A: Using NaBH₄ instead of STAB without strict pH control often leads to alcohol formation (reduction of formaldehyde) rather than amine formation.

  • Protocol B: Oxygen sensitivity. If the catalyst turns black/precipitates immediately, the inert atmosphere was compromised.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5] Studies on Direct and Indirect Reductive Amination Procedures.[3][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols. Advanced Synthesis & Catalysis, 349(10), 1555–1575. [Link]

  • Piehl, P., Amuso, R., Spannenberg, A., Gabriele, B., Neumann, H., & Beller, M. (2021).[6] Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes.[6][7] Catalysis Science & Technology, 11, 2512-2517. [Link]

  • Guillena, G., Ramón, D. J., & Yus, M. (2010). Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles. Chemical Reviews, 110(3), 1611–1641. [Link]

Sources

Method

Precision Coupling Protocols for 3-(Heptyloxy)-N-methylaniline

Executive Summary This Application Note details the optimized reaction conditions for coupling 3-(Heptyloxy)-N-methylaniline (CAS: N/A for specific isomer, representative of lipophilic N-alkyl anilines). This molecule re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized reaction conditions for coupling 3-(Heptyloxy)-N-methylaniline (CAS: N/A for specific isomer, representative of lipophilic N-alkyl anilines). This molecule represents a distinct class of "privileged structures" in drug discovery: electron-rich, lipophilic secondary amines used to modulate solubility and hydrophobic binding in kinase inhibitors and GPCR ligands.

Due to the steric bulk of the N-methyl group and the electron-donating nature of the meta-heptyloxy substituent, this substrate requires tailored protocols to suppress side reactions (e.g., oxidation, homocoupling) and overcome steric hindrance during bond formation. This guide focuses on two primary transformation pathways:

  • Pd-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig) for tertiary amine synthesis.

  • High-Efficiency Amide Coupling for scaffold decoration.

Part 1: Chemical Profile & Reactivity Assessment

Structural Analysis[1]
  • Nucleophilic Center: The secondary amine (N-methyl) is the primary reactive site. While nucleophilic, the methyl group introduces steric strain (

    
    -value ~1.70) that significantly retards attack on electrophiles compared to primary anilines.
    
  • Electronic Modulation: The heptyloxy group at the meta position exerts a mild inductive withdrawing effect (

    
    ) but a stronger resonance donating effect (
    
    
    
    ), making the ring electron-rich. This increases susceptibility to oxidation.
  • Lipophilicity: The

    
     chain imparts high logP. The molecule is highly soluble in non-polar solvents (Toluene, DCM, EtOAc) but virtually insoluble in water.
    
Handling & Storage[2]
  • Oxidation Sensitivity: Electron-rich anilines darken upon air exposure. Store under Argon/Nitrogen at 4°C.

  • Purification: The lipophilic tail often causes "streaking" on silica. Use 1% Triethylamine (TEA) in eluents to sharpen peaks.

Part 2: Protocol A — Buchwald-Hartwig C–N Cross-Coupling

Objective: Synthesis of tertiary diarylamines or aryl-heteroaryl amines.

Mechanistic Rationale

Standard coupling conditions (e.g.,


) often fail with secondary anilines due to slow reductive elimination. We utilize RuPhos , a bulky dialkylbiaryl phosphine ligand, which forms a catalytic pocket that facilitates the coupling of secondary amines while preventing 

-hydride elimination.
Reaction Workflow Visualization

Caption: Catalytic cycle emphasizing the critical amine binding and deprotonation steps facilitated by the RuPhos ligand system.

Experimental Protocol

Scale: 1.0 mmol | Time: 2–16 h | Temp: 80–100°C

ReagentEquivalentsRole
Aryl Halide (Cl/Br)1.0 eqElectrophile
3-(Heptyloxy)-N-methylaniline 1.2 eqNucleophile
RuPhos Pd G4 0.02 eq (2 mol%)Precatalyst (Air stable)
RuPhos (Free ligand)0.02 eq (2 mol%)Stabilizer (Optional but recommended)
NaOtBu 1.5 eqStrong Base (Soluble in Toluene)
Toluene (Anhydrous)0.2 M conc.Solvent

Step-by-Step:

  • Charge Solids: In a glovebox or under active

    
     flow, add the Aryl Halide, NaOtBu, and RuPhos Pd G4 to a reaction vial equipped with a magnetic stir bar.
    
  • Solvent Addition: Add anhydrous Toluene. Degas by sparging with

    
     for 5 minutes.
    
  • Amine Addition: Add 3-(Heptyloxy)-N-methylaniline via syringe. If the amine is viscous, dilute with a small volume of Toluene before addition.

  • Reaction: Seal the vial and heat to 85°C. Monitor by LCMS.

    • Checkpoint: If conversion stalls at 50%, add another 1 mol% catalyst.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Part 3: Protocol B — Sterically Demanding Amide Coupling

Objective: Synthesis of N-methylated amides (Peptidomimetics).

Mechanistic Rationale

Coupling secondary anilines with carboxylic acids is difficult due to steric clash. Standard carbodiimides (EDC/DCC) often result in low yields or slow kinetics. We employ HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for its superior reactivity, or T3P (Propylphosphonic anhydride) for lower epimerization risk and easier workup.

Decision Matrix for Conditions
VariableCondition Set A (Standard)Condition Set B (Difficult/Hindered)
Coupling Reagent HATUT3P (50% in EtOAc)
Base DIPEA (Hünig's Base)Pyridine or N-Methylmorpholine (NMM)
Solvent DMF or DMAcEtOAc or 2-MeTHF
Use Case General scaffold decorationHighly hindered acids or scale-up (>5g)
Experimental Protocol (Condition Set A: HATU)

Scale: 0.5 mmol | Time: 1–4 h | Temp: RT to 50°C

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in dry DMF (0.1 M). Add DIPEA (3.0 eq) and stir for 2 minutes.

  • Reagent Addition: Add HATU (1.2 eq) in one portion. The solution should turn yellow/orange. Stir for 5 minutes to form the active ester.

  • Coupling: Add 3-(Heptyloxy)-N-methylaniline (1.1 eq).

  • Monitoring: Stir at Room Temperature.

    • Troubleshooting: If no reaction after 2h, heat to 50°C. The N-methyl group can significantly retard the nucleophilic attack.

  • Workup (Critical for Lipophilic Amines):

    • Dilute with EtOAc.

    • Wash 1: Saturated

      
       (Removes unreacted amine).
      
    • Wash 2: Saturated

      
       (Removes acids/HATU byproducts).
      
    • Wash 3: LiCl (5% aq) (Removes DMF).

    • Dry over

      
       and concentrate.
      

Part 4: Analytical Data Summary

The following table summarizes expected analytical signatures for validation.

Analytical MethodExpected ObservationNotes
TLC (

)
High

in Hex/EtOAc (e.g., 0.6 in 4:1)
UV active (254 nm). Stains well with PMA or Iodine.
LC-MS (ESI+)

dominant
The heptyloxy chain increases retention time significantly on C18 columns. Use high % organic gradient (50-100% B).
1H-NMR (

)

triplet (~3.9 ppm),

singlet (~2.8 ppm)
Look for diagnostic coupling of the aromatic protons to confirm regiochemistry.

References

  • Buchwald-Hartwig Amination (General & Ligand Selection)

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Amide Coupling of Hindered Amines

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3] Organic Process Research & Development, 20(2), 140–177.

  • T3P (Propylphosphonic Anhydride)

    • Patterson, J. et al. (2011). T3P: A Practical and Efficient Reagent for Amide Bond Formation. Organic Process Research & Development.
  • Properties of N-Alkyl Anilines: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General Reference for steric effects in nucleophilic substitution).

Sources

Application

3-(Heptyloxy)-N-methylaniline as a building block for liquid crystals

Application Note: 3-(Heptyloxy)-N-methylaniline as a Building Block for Liquid Crystals [1] Abstract 3-(Heptyloxy)-N-methylaniline (CAS 1040686-71-2) is a specialized intermediate used in the synthesis of bent-core (bana...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(Heptyloxy)-N-methylaniline as a Building Block for Liquid Crystals [1]

Abstract

3-(Heptyloxy)-N-methylaniline (CAS 1040686-71-2) is a specialized intermediate used in the synthesis of bent-core (banana-shaped) and photochromic azo liquid crystals.[1] Unlike standard para-substituted primary anilines used for rod-like (calamitic) Schiff bases, this meta-substituted secondary amine introduces a structural "kink" and prevents hydrogen bonding at the core linkage.[1] This application note details the handling, characterization, and synthetic protocols for utilizing this building block to generate polar-switching mesophases and photo-tunable materials.[1]

Material Characterization & Properties

This building block combines a flexible heptyl tail (C7) with a meta-substituted N-methylamine core.[1] The C7 chain length is often critical for stabilizing smectic phases (e.g., SmC, SmA) by balancing core rigidity with tail flexibility.

Table 1: Physicochemical Properties

PropertySpecificationNotes
Chemical Name 3-(Heptyloxy)-N-methylaniline
CAS Number 1040686-71-2Verified Registry Number
Molecular Formula

Molecular Weight 221.34 g/mol
Physical State Viscous pale yellow liquidDarkens upon air oxidation
Solubility Soluble in DCM, THF, TolueneInsoluble in water
Functional Groups Secondary Amine (-NHMe), Ether (-OC7)Amine is nucleophilic; Ether is stable
pKa (est.) ~4.8 (Conjugate acid)Less basic than N-methylaniline due to alkoxy induction

Strategic Utility in Liquid Crystal Design

The structural features of 3-(Heptyloxy)-N-methylaniline dictate its specific applications in LC design. It is not suitable for standard calamitic Schiff bases (which require primary amines).[1] Instead, it is a scaffold for:

  • Bent-Core (Banana) Mesogens: The meta (1,3) substitution pattern introduces a ~120° bond angle, essential for forming B-phases (e.g.,

    
    ) which can exhibit ferroelectric or antiferroelectric switching.[1]
    
  • Photo-Switchable Azo Dyes: The secondary amine facilitates coupling with diazonium salts to form N-methyl-aminoazobenzenes .[1] The N-methyl group removes the possibility of inter-molecular H-bonding, lowering the melting point and improving solubility in LC mixtures.[1]

  • Tertiary Amide Linkages: Reaction with benzoyl chlorides yields tertiary amides, which exist as cis/trans rotamers, adding a dynamic conformational element to the mesophase.

Logic Flow: Structure-Property Relationship

LC_Design_Logic Struct 3-(Heptyloxy)-N-methylaniline Meta Meta (1,3) Substitution Struct->Meta NMe N-Methyl Group Struct->NMe Tail Heptyloxy (C7) Chain Struct->Tail Effect1 Structural Kink (~120°) Meta->Effect1 Effect2 No H-Bond Donor NMe->Effect2 Effect3 Van der Waals Stabilization Tail->Effect3 Result1 Bent-Core (B-Phase) LCs Effect1->Result1 Geometry Result2 Low MP / High Solubility Effect2->Result2 Intermolecular Forces Result3 Smectic Phase Promotion Effect3->Result3 Micro-segregation

Caption: Causal map linking the molecular features of the building block to specific liquid crystalline behaviors.

Experimental Protocols

Protocol A: Pre-Synthesis Purification

Context: Aniline derivatives oxidize rapidly.[1] Using oxidized starting material leads to tarry byproducts in azo coupling.[1]

  • Dissolve: Dissolve crude 3-(Heptyloxy)-N-methylaniline in Dichloromethane (DCM) (10 mL/g).

  • Wash: Wash with 10%

    
     (aq) to remove trace acid, then brine.
    
  • Dry: Dry organic layer over anhydrous

    
     (avoid 
    
    
    
    if acidic impurities are suspected).[1]
  • Filter & Evaporate: Remove solvent under reduced pressure.

  • Distillation: If highly colored, perform bulb-to-bulb distillation (Kugelrohr) under high vacuum (<0.1 mbar) at 140–160°C.

  • Storage: Store under Argon at 4°C.

Protocol B: Synthesis of a Bent-Core Azo Mesogen

Target: Synthesis of 4-((3-(heptyloxy)-4-(methylamino)phenyl)diazenyl)benzonitrile derivatives.[1] Mechanism: Electrophilic aromatic substitution (Diazo Coupling).[1] The coupling occurs para to the amino group (position 6) or para to the alkoxy group (position 4). Due to the stronger activating power of the N-methylamino group, coupling predominantly occurs para to the amine (the 6-position relative to the alkyl, or 4-position relative to amine).[1]

Reagents:

  • Building Block: 3-(Heptyloxy)-N-methylaniline (1.0 eq)[1]

  • Diazo Component: 4-n-Butyloxyaniline (or similar) (1.0 eq)[1]

  • Sodium Nitrite (

    
    ) (1.1 eq)[1]
    
  • Hydrochloric Acid (HCl, 12M) (2.5 eq)[1]

  • Sodium Acetate (

    
    ) (buffer)[1]
    

Step-by-Step Methodology:

  • Diazotization (The Electrophile):

    • In a 50 mL flask, dissolve 4-n-butyloxyaniline (5 mmol) in a mixture of water (10 mL) and concentrated HCl (1.5 mL).

    • Cool the suspension to 0–5°C in an ice/salt bath.

    • Add a solution of

      
       (380 mg, 5.5 mmol) in water (2 mL) dropwise. Maintain temp <5°C.
      
    • Stir for 20 mins. The solution should become clear (diazonium salt formed).

  • Coupling (The Reaction):

    • In a separate flask, dissolve 3-(Heptyloxy)-N-methylaniline (1.1 g, 5 mmol) in Glacial Acetic Acid (5 mL) and dilute with water (5 mL). Cool to 0–5°C.[1]

    • Critical Step: Slowly add the diazonium salt solution to the aniline solution with vigorous stirring.

    • Simultaneously, add a saturated solution of Sodium Acetate to maintain pH at 4–5. (Coupling requires the free amine, not the ammonium salt, but low pH prevents diazo decomposition).

    • Stir at 0–5°C for 2 hours, then allow to warm to room temperature overnight.

  • Isolation & Purification:

    • A deeply colored (red/orange) precipitate will form.[1]

    • Filter the solid and wash copiously with water (to remove salts) and cold methanol (to remove unreacted starting materials).

    • Recrystallization: Recrystallize from Ethanol/Ethyl Acetate (9:1) to obtain pure mesogen.[1]

  • Characterization Check:

    • 1H NMR: Look for the disappearance of the N-H signal (if coupled at N, but here it couples at C) — Correction: It couples at Carbon.[1][2] The N-Methyl singlet (~2.9 ppm) should remain.[1] Aromatic region will show new azo-splitting patterns.[1]

    • POM: Place sample on a glass slide. Heat to isotropic phase and cool slowly (5°C/min).[1] Look for Schlieren textures (Nematic) or Focal Conic fans (Smectic).[1]

Protocol C: Synthesis of Tertiary Amide (Bent-Core Linker)

Target: N-(3-(heptyloxy)phenyl)-N-methyl-4-nitrobenzamide.[1]

  • Setup: Flame-dry a 100 mL round-bottom flask. Purge with

    
    .
    
  • Mix: Add 3-(Heptyloxy)-N-methylaniline (5 mmol) and Triethylamine (6 mmol) in anhydrous DCM (20 mL).

  • Addition: Cool to 0°C. Add 4-nitrobenzoyl chloride (5 mmol) dissolved in DCM (5 mL) dropwise.

  • Reaction: Stir at RT for 12 hours.

  • Workup: Wash with 1M HCl (removes unreacted amine), then 1M NaOH (removes acid), then Brine.

  • Result: Evaporation yields a solid.[1] This tertiary amide will likely exhibit a "banana" shape due to the 1,3-substitution and the restricted rotation of the amide bond.

Workflow Visualization

Synthesis_Workflow Start Start: 3-(Heptyloxy)-N-methylaniline Decision Select Target Architecture Start->Decision RouteA Route A: Azo Mesogen (Photo-Switchable) Decision->RouteA RouteB Route B: Tertiary Amide (Bent-Core / Banana) Decision->RouteB StepA1 Diazotization of Ar-NH2 (HCl, NaNO2, 0°C) RouteA->StepA1 StepB1 Acylation with Ar-COCl (Et3N, DCM, 0°C) RouteB->StepB1 StepA2 Coupling at Para-Position (pH 4-5, NaOAc) StepA1->StepA2 ProductA Product: Azo Liquid Crystal (Trans-Cis Isomerization) StepA2->ProductA ProductB Product: Bent-Core Amide LC (B-Phase Formation) StepB1->ProductB

Caption: Synthetic divergence for creating photo-responsive vs. structural bent-core liquid crystals.

Troubleshooting & Expert Tips

  • Issue: No Mesophase Observed.

    • Cause: The N-methyl group might be disrupting packing too severely.[1]

    • Solution: Increase the aspect ratio of the core. Instead of a single phenyl ring coupling, use a biphenyl diazonium salt or benzoyl chloride. The extra rigid length compensates for the N-methyl steric bulk.[1]

  • Issue: Low Yield in Azo Coupling.

    • Cause: pH drift.[1] If pH < 3, the amine is protonated (ammonium) and won't react. If pH > 7, the diazonium salt decomposes.

    • Fix: Monitor pH strictly with paper/meter and add NaOAc buffer frequently.[1]

  • Issue: Oil formation instead of crystals.

    • Cause: The "Meta" substituent lowers MP.

    • Fix: Cool the oil to -20°C in methanol and scratch the flask to induce nucleation. Alternatively, use a longer alkoxy chain (e.g., Octyloxy C8) to increase Van der Waals forces.

Safety & Handling

  • Toxicity: Like all aniline derivatives, this compound is likely toxic by inhalation, ingestion, and skin contact. It may cause methemoglobinemia.[1]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Spill: Absorb with sand/vermiculite.[1] Do not flush down drains (toxic to aquatic life).[1]

References

  • Matrix Scientific. (2024).[1] Product Data Sheet: 3-(Heptyloxy)-N-methylaniline (CAS 1040686-71-2).[1] Retrieved from [1]

  • Hamad, W. M., & Salih, S. K. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. ARO-The Scientific Journal of Koya University, 5(1), 24-29.[1] Link[1]

  • Reddy, R. A., & Tschierske, C. (2006). Bent-core liquid crystals: polar order, superstructural chirality and spontaneous symmetry breaking.[1] Journal of Materials Chemistry, 16(10), 907-961.[1] (Contextual grounding for bent-core design).

  • Vora, R. A., & Prajapati, A. K. (1999). Liquid Crystalline Homologous Series with Biphenyl Nucleus: Amide Linkages.[1][3] Molecular Crystals and Liquid Crystals, 332, 329-338.[1] (Protocol for amide LC synthesis).

Sources

Method

general procedure for synthesizing N-alkyl-3-alkoxyanilines

Application Note: Precision Synthesis of N-Alkyl-3-Alkoxyanilines Executive Summary & Strategic Importance The N-alkyl-3-alkoxyaniline scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of N-Alkyl-3-Alkoxyanilines

Executive Summary & Strategic Importance

The N-alkyl-3-alkoxyaniline scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for kinase inhibitors (e.g., EGFR, VEGFR targets) and GPCR ligands.[1] The meta-alkoxy substituent provides a unique electronic handle—exerting an inductive electron-withdrawing effect (-I) while maintaining lipophilicity—and often serves as a hydrogen bond acceptor in protein active sites.[1]

Synthesizing this motif presents a specific challenge: Selectivity.

  • Chemo-selectivity: Avoiding over-alkylation to the tertiary amine.

  • Regio-selectivity: Ensuring reaction at the nitrogen rather than the electron-rich aromatic ring.

  • Electronic Deactivation: The meta-alkoxy group lowers the basicity of the aniline (pKa ~4.2) compared to unsubstituted aniline (pKa ~4.6), reducing its nucleophilicity and necessitating optimized catalytic conditions.

This guide details two robust, self-validating protocols: Reductive Amination (Method A) for general alkyl chains, and Buchwald-Hartwig Cross-Coupling (Method B) for sterically demanding or chiral amines.[1]

Retrosynthetic Logic & Decision Tree

Before selecting a protocol, analyze the target substrate availability and the complexity of the alkyl group (


).

SynthesisDecisionTree Start Target: N-Alkyl-3-Alkoxyaniline CheckAlkyl Analyze Alkyl Group (R') Start->CheckAlkyl Simple Primary/Simple Secondary Alkyl (Me, Et, Bn, iPr) CheckAlkyl->Simple Low Steric Hindrance Complex Complex/Chiral Secondary Alkyl or Tert-Alkyl CheckAlkyl->Complex High Steric Hindrance or Labile Stereocenters MethodA METHOD A: Reductive Amination (NaBH(OAc)3) Simple->MethodA MethodB METHOD B: Buchwald-Hartwig Coupling (Pd-Catalysis) Complex->MethodB PrecursorA Start: 3-Alkoxyaniline + Aldehyde/Ketone MethodA->PrecursorA PrecursorB Start: 3-Halo-alkoxybenzene + Alkyl Amine MethodB->PrecursorB

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on alkyl group complexity.

Method A: Reductive Amination (The "Workhorse" Protocol)

Best For: Primary alkyl groups (Methyl, Ethyl, Benzyl) and simple secondary alkyl groups (Isopropyl, Cyclohexyl). Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride transfer.[1]

Critical Mechanistic Insight

The 3-alkoxy group exerts a -I (inductive withdrawing) effect, making the aniline nitrogen less nucleophilic than standard anilines.[1] Consequently, imine formation is the rate-determining step.

  • Solution: Use Acetic Acid (AcOH) as a catalyst to activate the aldehyde carbonyl and facilitate proton transfer during carbinolamine dehydration.

  • Reductant Choice: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is mandatory. Unlike NaBH₄, STAB is mild and does not reduce the aldehyde/ketone competitively, nor does it reduce the nitro/ester groups if present elsewhere.

Protocol 1: Synthesis of N-Benzyl-3-Methoxyaniline

Reagents:

  • 3-Methoxyaniline (1.0 equiv, 5.0 mmol)[1]

  • Benzaldehyde (1.1 equiv, 5.5 mmol)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 7.5 mmol)

  • Acetic Acid (glacial) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) or THF (anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

  • Imine Formation (Pre-equilibrium):

    • In a flame-dried round-bottom flask under Nitrogen (

      
      ), dissolve 3-methoxyaniline (615 mg, 5.0 mmol) in DCE (25 mL).
      
    • Add Benzaldehyde (583 mg, 5.5 mmol).

    • Add Acetic Acid (300 mg, 5.0 mmol). Note: Stoichiometric acid is crucial here to counteract the aniline's lower basicity.

    • Stir at Room Temperature (RT) for 30–60 minutes. Visual Check: Solution may darken or become slightly cloudy.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add NaBH(OAc)₃ (1.59 g, 7.5 mmol) portion-wise over 5 minutes to control mild exotherm/gas evolution.

    • Remove ice bath and stir at RT for 4–16 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The imine intermediate (often visible under UV) should disappear.

  • Work-up:

    • Quench with Saturated Aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Wash combined organics with Brine (20 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.[2]

  • Purification:

    • Flash Column Chromatography (SiO₂). Elute with Hexane/EtOAc (gradient 95:5 to 80:20).

    • Yield Expectation: 85–95%.[1]

Method B: Buchwald-Hartwig Cross-Coupling (The "Power" Protocol)[1]

Best For: Introducing chiral amines, bulky alkyl groups, or when the aldehyde precursor is unstable. Strategy: Coupling a 3-Halo-alkoxybenzene (Electrophile) with an Alkyl Amine (Nucleophile).[1]

Critical Mechanistic Insight

Direct alkylation of 3-alkoxyanilines with alkyl halides often leads to over-alkylation (quaternary salts).[1] The Buchwald-Hartwig method circumvents this by using the amine as the nucleophile against an aryl halide.

  • Catalyst: Pd(0) source (e.g., Pd₂(dba)₃).

  • Ligand: BrettPhos or RuPhos are preferred for primary alkyl amines due to their ability to prevent

    
    -hydride elimination and promote reductive elimination.[1]
    
Protocol 2: Synthesis of N-(1-Phenylethyl)-3-Methoxyaniline

Reagents:

  • 3-Bromoanisole (1.0 equiv, 2.0 mmol)[1]

  • (S)-1-Phenylethylamine (1.2 equiv, 2.4 mmol)[1]

  • Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • BINAP or BrettPhos (4 mol% / 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)[1]

  • Toluene (anhydrous, degassed)

Step-by-Step Procedure:

  • Catalyst Pre-formation (Glovebox or Schlenk Line):

    • To a reaction vial, add Pd(OAc)₂ (9 mg, 0.04 mmol), BINAP (25 mg, 0.04 mmol), and NaOtBu (270 mg, 2.8 mmol).

    • Purge with Argon/Nitrogen for 5 minutes.[1]

  • Substrate Addition:

    • Add Toluene (4 mL).

    • Add 3-Bromoanisole (374 mg, 2.0 mmol) and (S)-1-Phenylethylamine (290 mg, 2.4 mmol) via syringe.[1]

  • Reaction:

    • Seal the vial and heat to 80–100°C for 12–18 hours.

    • Color Change: The reaction mixture typically turns from dark red to orange/brown.

  • Work-up:

    • Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black and salts.

    • Concentrate the filtrate.

  • Purification:

    • Flash Column Chromatography (SiO₂). Elute with Hexane/EtOAc (90:10).

    • Yield Expectation: 70–85%.[1]

Data Summary & Comparison

FeatureMethod A: Reductive AminationMethod B: Buchwald-Hartwig
Starting Material 3-Alkoxyaniline + Aldehyde3-Halo-alkoxybenzene + Amine
Selectivity High (Mono-alkylation)High (Cross-coupling)
Cost Low (Borohydrides are cheap)High (Pd catalyst + Ligands)
Reaction Time 4–16 Hours12–24 Hours
Key Risk Moisture sensitivity (Imine hydrolysis)Oxygen sensitivity (Catalyst death)
Substrate Scope 1° and unhindered 2° alkylsBulky, chiral, or functionalized alkyls

Visualizing the Mechanism (Method A)

Understanding the role of acid catalysis in the reductive amination of electron-deficient anilines is vital for troubleshooting.

ReductiveAminationMechanism Substrate 3-Alkoxyaniline (Nucleophile) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal Aldehyde Aldehyde (Electrophile) Aldehyde->Hemiaminal Acid AcOH Catalyst Acid->Hemiaminal Protonation Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O Product N-Alkyl-3-Alkoxyaniline Iminium->Product H- Transfer Hydride NaBH(OAc)3 (Hydride Donor) Hydride->Product

Figure 2: Mechanistic pathway of Reductive Amination.[1] Note the critical role of the Iminium Ion, which is reduced faster than the aldehyde.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.[1] Link

  • Wolfe, J. P., & Buchwald, S. L. "Palladium-Catalyzed Amination of Aryl Halides."[1] Journal of Organic Chemistry, 2000, 65(4), 1144–1157. Link

  • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[1] Chemical Society Reviews, 1998, 27, 395-404.[1] Link

Sources

Application

Application Note: Buchwald-Hartwig Amination using 3-(Heptyloxy)-N-methylaniline

The following Application Note and Protocol is designed for advanced researchers and process chemists. It synthesizes current best practices in palladium-catalyzed C–N cross-coupling, specifically tailored for the lipoph...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for advanced researchers and process chemists. It synthesizes current best practices in palladium-catalyzed C–N cross-coupling, specifically tailored for the lipophilic secondary amine 3-(Heptyloxy)-N-methylaniline .[1]

Executive Summary

This guide details the strategic coupling of 3-(Heptyloxy)-N-methylaniline with aryl halides to form tertiary diarylamines.[1] While standard Buchwald-Hartwig conditions exist, this specific substrate presents unique physicochemical challenges:

  • Steric Constraint: The N-methyl group increases steric hindrance at the nucleophilic center compared to primary anilines.[1]

  • Lipophilicity: The C7 (heptyl) chain imparts significant non-polar character, influencing solvent choice and purification strategy.

  • Electronic Activation: The meta-alkoxy group moderately activates the ring but does not significantly enhance nitrogen nucleophilicity compared to para-donors.[1]

Recommended System: RuPhos Pd G4 precatalyst with NaOtBu in Toluene or THF .[2] This system offers the highest turnover frequency (TOF) for secondary anilines while mitigating ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-hydride elimination side pathways.

Chemical Profile & Reactivity[1][3][4][5][6]

PropertyDescriptionImplication for Protocol
Substrate 3-(Heptyloxy)-N-methylanilineNucleophile (Secondary Amine)
Sterics Moderate (N-Methyl)Requires electron-rich, bulky phosphine ligands (e.g., RuPhos, BrettPhos) to promote reductive elimination.[1]
Lipophilicity High (LogP est. > 4.[2]5)Product will be an oil/waxy solid.[2] Avoid polar solvents (MeOH, Water) for workup; use Hexane/EtOAc for chromatography.
pKa (Conj. Acid) ~4.5 - 5.0 (Est.)[1]Weakly basic. Compatible with strong bases like NaOtBu or LiHMDS.
Stability Prone to oxidationStore under Argon/Nitrogen.[2] Purify immediately if the liquid turns dark red/brown.

Strategic Reaction Engineering

Catalyst Selection: The "Why"

For N-methyl anilines, the rate-limiting step is often reductive elimination due to the steric crowding around the Pd center.[1]

  • Ligand: RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is the gold standard here.[1][2] Its bulk promotes the crowding necessary to force the C–N bond formation, while its electron-rich nature facilitates oxidative addition of the aryl halide.

  • Precatalyst: We utilize RuPhos Pd G4 (Generation 4). Unlike traditional Pd(OAc)₂/Ligand mixing, G4 precatalysts ensure a strict 1:1 Pd:Ligand ratio and rapid activation at low temperatures, preventing the formation of inactive Pd-aggregates (Palladium black).[2]

The Catalytic Cycle

The pathway involves four distinct phases. Note that for secondary amines, the deprotonation step typically occurs after amine binding but before reductive elimination.[2]

BuchwaldHartwigCycle cluster_sterics Critical Step for N-Methyl Anilines Pd0 Active Catalyst [L-Pd(0)] OxAdd 1. Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide (Ar-X) AmineBind 2. Amine Coordination (Ar-Pd-N(Me)R) OxAdd->AmineBind + 3-(Heptyloxy)-N-methylaniline Deprot 3. Deprotonation (Base removes HX) AmineBind->Deprot + NaOtBu / - NaX, HOtBu RedElim 4. Reductive Elimination (Product Release) Deprot->RedElim Steric pressure drives C-N bond RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the critical reductive elimination step driven by the bulky RuPhos ligand.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (adaptable to gram-scale) Safety: Work in a fume hood. Aryl halides and amines can be toxic.[2]

Materials Checklist
  • Nucleophile: 3-(Heptyloxy)-N-methylaniline (1.2 equiv, 1.2 mmol)[1]

  • Electrophile: Aryl Bromide (1.0 equiv, 1.0 mmol) (Note: If using Aryl Chlorides, increase Temp to 100°C)

  • Catalyst: RuPhos Pd G4 (0.01 – 0.02 equiv, 1-2 mol%)[1][2]

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol)[2]

  • Solvent: Anhydrous Toluene or THF (Concentration: 0.2 M, ~5 mL)

  • Internal Standard (Optional): Dodecane (for GC monitoring)

Step-by-Step Protocol

Step 1: Reaction Setup (Inert Atmosphere)

  • Equip a 2-neck reaction vial or Schlenk tube with a magnetic stir bar and a rubber septum.[1]

  • Solids Addition: Add the Aryl Bromide (if solid), NaOtBu (135 mg), and RuPhos Pd G4 (8.5 mg for 1 mol%) to the vial.

    • Tip: If the Aryl Bromide is liquid, add it in Step 4 via syringe.

  • Evacuate the vial and backfill with Nitrogen or Argon (Repeat 3x).[3]

Step 2: Reagent Introduction 4. Solvent: Add anhydrous Toluene (5 mL) via syringe. 5. Amine Addition: Add 3-(Heptyloxy)-N-methylaniline (Liquid) via syringe.

  • Note: Due to the viscosity of the heptyloxy amine, weigh the syringe before and after addition to ensure accurate stoichiometry.

Step 3: Reaction 6. Place the vial in a pre-heated heating block/oil bath at 85°C . 7. Stir vigorously (800+ RPM). Good mixing is crucial for the heterogeneous base (NaOtBu is not fully soluble). 8. Monitoring: Check by TLC or LCMS after 2 hours. Most reactions complete within 2-6 hours.[1]

  • Endpoint: Disappearance of Aryl Bromide.

Step 4: Workup (Tailored for Lipophilic Amines) 9. Cool to Room Temperature. 10. Dilute with Ethyl Acetate (EtOAc) (10 mL). 11. Filter the mixture through a small pad of Celite or Silica to remove palladium black and inorganic salts. Rinse the pad with EtOAc.[4] 12. Concentrate: Remove solvent under reduced pressure (Rotovap).

Step 5: Purification 13. Flash Chromatography:

  • Stationary Phase: Silica Gel (neutralized).
  • Eluent: Hexane : EtOAc (Gradient 95:5 to 80:20).[2]
  • Crucial: Add 1% Triethylamine (Et3N) to the eluent to prevent the tertiary amine product from streaking or sticking to the silica.
  • Isolation: Evaporate fractions containing the product. Dry under high vacuum to remove trace heptyl-impurities.[1]

Workflow Visualization

Workflow Setup 1. Charge Solids (Cat, Base, Ar-Br) Inert 2. Inert Gas Cycle (Vac/Ar x3) Setup->Inert Liquid 3. Add Liquids (Solvent + Amine) Inert->Liquid Heat 4. Reaction (85°C, 2-6h) Liquid->Heat Filter 5. Filtration (Celite/EtOAc) Heat->Filter Purify 6. Column Chrom. (Hex/EtOAc + 1% Et3N) Filter->Purify

Figure 2: Operational workflow ensuring air-free initiation and efficient purification.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or oxidation.[1][2]Ensure reagents are dry.[2] Switch to BrettPhos Pd G4 if the aryl halide is extremely sterically hindered.
Protodehalogenation ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-hydride elimination or moisture.[1]
Use anhydrous solvents.[4] Ensure Base (NaOtBu) is fresh (should be white, not yellow/brown).
Product is "Streaking" on TLC Amine interaction with Silica.Pre-treat TLC plate with 5% Et3N in Hexane before spotting.[2] Add Et3N to column eluent.[2]
Starting Amine Remains Amine oxidation.The heptyloxy aniline can oxidize. Distill or pass through a short alumina plug before use if it looks dark.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[2]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[2] [2]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[2] N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Maiti, D., et al. (2011).[2] Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.[1] Chemical Science, 2, 57-68.[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Heptyloxy)-N-methylaniline

Ticket ID: #REQ-8829-ALK Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REQ-8829-ALK Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Yield and Selectivity in 3-(Heptyloxy)-N-methylaniline Synthesis

Executive Summary

The synthesis of 3-(Heptyloxy)-N-methylaniline presents two distinct chemoselectivity challenges that frequently degrade yield:

  • O- vs. N-Alkylation competition: If starting from 3-aminophenol, the amine is more nucleophilic than the phenol, leading to mixtures.

  • Mono- vs. Di-methylation: The transformation of a primary aniline to a secondary N-methyl aniline is prone to over-alkylation, forming the tertiary N,N-dimethyl byproduct.

This guide moves away from "textbook" direct alkylation (which often caps yields at 40-50%) and advocates for a Reductive Amination pathway via a Nitro-intermediate. This approach segregates the O-alkylation and N-alkylation steps, maximizing yield at each checkpoint.

Workflow Visualization

The following diagram outlines the recommended high-yield pathway (Route A) versus the low-yield common pitfall (Route B).

SynthesisPathways Start Starting Material: 3-Nitrophenol Step1 Step 1: O-Alkylation (Heptyl Bromide + Base) Start->Step1 High Selectivity Inter1 Intermediate: 3-(Heptyloxy)nitrobenzene Step1->Inter1 Step2 Step 2: Reduction (H2/Pd or Fe/HCl) Inter1->Step2 Inter2 Intermediate: 3-(Heptyloxy)aniline Step2->Inter2 Step3 Step 3: Reductive Amination (Paraformaldehyde + NaBH4) Inter2->Step3 Control Stoichiometry Pitfall Pitfall Route: Direct Methylation (MeI) Inter2->Pitfall Avoid Product Target: 3-(Heptyloxy)-N-methylaniline Step3->Product Waste Byproduct: N,N-Dimethyl species Pitfall->Waste

Figure 1: Strategic route selection. Route A (Green/Red path) avoids the chemoselectivity issues of direct alkylation.

Module 1: The Etherification Step (O-Alkylation)

User Issue: "I am getting low yields (<60%) in the heptylation step, or significant unreacted starting material."

Root Cause Analysis

Using 3-aminophenol directly is risky because the amine group competes with the hydroxyl group. Even if you use 3-nitrophenol, low yields often stem from elimination reactions (E2) of the heptyl bromide or moisture deactivating the base.

Optimization Protocol

Recommended Route: Williamson Ether Synthesis on 3-Nitrophenol .

ParameterStandard (Low Yield)Optimized (High Yield)Rationale
Solvent Ethanol/MethanolDMF or Acetonitrile Polar aprotic solvents accelerate SN2 displacement of the bromide.
Base NaOH/KOHK₂CO₃ (anhydrous)Milder base prevents hydrolysis of the alkyl halide and reduces elimination byproducts.
Catalyst NoneKI (10 mol%) Finkelstein reaction in situ: converts Alkyl-Br to highly reactive Alkyl-I.
Temp Reflux60-80°C High reflux temps favor E2 elimination. Controlled heating favors substitution.

Step-by-Step:

  • Dissolve 3-nitrophenol (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Add K₂CO₃ (2.0 eq) and stir for 30 mins to form the phenoxide.

  • Add 1-Bromoheptane (1.1 eq) and Potassium Iodide (0.1 eq).

  • Heat to 80°C for 4-6 hours. Monitor by TLC.

  • Critical Workup: Pour into ice water. The nitro-ether usually precipitates as a solid or distinct oil. Filter or extract with EtOAc.

Module 2: The Critical Step – Selective N-Monomethylation

User Issue: "I cannot stop the reaction at the mono-methyl stage. I always get 15-20% N,N-dimethyl byproduct."

The Science of Selectivity

Direct alkylation with Methyl Iodide (MeI) is kinetically difficult to control because the product (secondary amine) is more nucleophilic than the starting primary amine. This leads to a runaway reaction.

The Solution: Reductive Amination . This method forms an imine (Schiff base) intermediate first, which is then reduced. Because the imine only has one double bond to reduce, it naturally stops at the mono-methyl stage if conditions are controlled.

Protocol: Reductive Amination with Paraformaldehyde/NaBH₄

This "one-pot" procedure is robust and minimizes over-alkylation.

Reagents:

  • 3-(Heptyloxy)aniline (from Module 1 reduction)

  • Paraformaldehyde (Source of HCHO)

  • Sodium Methoxide (NaOMe) - Catalytic

  • Sodium Borohydride (NaBH₄)

Procedure:

  • Imine Formation:

    • In a flask, dissolve 3-(heptyloxy)aniline (1.0 eq) in Methanol.

    • Add Paraformaldehyde (1.05 eq). Note: Do not use large excess.

    • Add NaOMe (0.1 eq) to depolymerize the paraformaldehyde.

    • Stir at reflux for 2 hours. The solution will clarify as the imine forms.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ (1.5 eq) portion-wise (gas evolution will occur).

    • Allow to warm to room temperature and stir for 2 hours.

  • Quench:

    • Add water carefully to destroy excess hydride.

    • Evaporate Methanol. Extract aqueous residue with DCM.

Why this works: The imine (


) is formed quantitatively. The borohydride reduces the imine to the amine (

). The secondary amine is sterically hindered and less reactive toward any remaining formaldehyde than the initial primary amine, providing a "kinetic brake."

Module 3: Troubleshooting & Purification

FAQ: Common Failures

Q: My product is an oil and looks impure by NMR. How do I purify it without a column? A: Aniline derivatives are often oils. Purify via Acid-Base Extraction or Salt Formation :

  • Dissolve the crude oil in diethyl ether.

  • Bubble dry HCl gas or add 2M HCl in ether. The Hydrochloride Salt of your product will precipitate as a solid.

  • Filter the solid and wash with ether (removes non-basic impurities like unreacted nitro compounds).

  • Free-base the salt: Dissolve in water, basify with NaOH, and extract back into DCM.

Q: I see a spot on TLC just above my product. What is it? A: This is likely the N,N-dimethyl impurity.

  • Prevention: Ensure you use exactly 1.0–1.1 equivalents of Paraformaldehyde. Excess aldehyde drives the second methylation.

  • Removal: It is very difficult to separate mono- and di-methyl anilines by silica chromatography due to similar polarity. The salt formation method (above) is more effective, as the secondary and tertiary amine salts often have different solubilities.

Q: Can I use Dimethyl Carbonate (DMC) instead? A: Yes. DMC is a "green" methylating agent.[1] However, it requires high temperatures (autoclave/pressure vessel at >160°C) or specific zeolite catalysts (e.g., NaY faujasite) to achieve high mono-selectivity [1]. For standard lab setups, the Paraformaldehyde/NaBH₄ route is more accessible.

References

  • Selective N-monomethylation of primary anilines. Source: Royal Society of Chemistry (Catalysis Science & Technology) Context: Discusses the challenge of over-methylation and catalytic solutions. URL:[Link]

  • Williamson Ether Synthesis Optimization. Source: Master Organic Chemistry / BenchChem Context: Mechanisms of SN2 vs Elimination in ether synthesis.[2] URL:[Link]

  • Reductive Amination Strategies. Source: Organic Chemistry Portal Context: General protocols for aldehyde/amine condensation and reduction.[3] URL:[Link]

  • Selective Mono-N-methylation using Methanol/Catalysts. Source: ResearchGate (Various Authors) Context: Advanced catalytic methods for industrial scaling. URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 3-(Heptyloxy)-N-methylaniline

Status: Operational Ticket ID: OX-3HMA-PREV Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Introduction: Why is my compound turning brown? Welcome to the technical guide for handling 3-(Heptyl...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OX-3HMA-PREV Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Introduction: Why is my compound turning brown?

Welcome to the technical guide for handling 3-(Heptyloxy)-N-methylaniline . If you are accessing this page, you likely observed that your initially colorless or pale yellow oil has darkened to a brown or reddish hue.

Do not panic. This is a chemically predictable phenomenon known as auto-oxidation .

This molecule contains two structural features that make it highly electron-rich and therefore susceptible to oxidation:

  • The Secondary Amine: The N-methylaniline core is prone to radical formation.

  • The Heptyloxy Group: This alkoxy substituent (an Electron Donating Group or EDG) pushes electron density into the aromatic ring, lowering the oxidation potential and making the molecule more reactive toward atmospheric oxygen than standard aniline.

This guide provides the protocols to prevent this degradation and methods to recover the material if oxidation has occurred.

Module 1: The Mechanism of Degradation

To prevent the problem, we must understand the enemy. Oxidation of N-methylanilines is not a single reaction but a cascade initiated by light and oxygen.

The Pathway:

  • Initiation: UV light or trace metals catalyze the abstraction of the hydrogen atom on the nitrogen.

  • Radical Formation: This creates a nitrogen-centered radical (

    
    ).
    
  • Propagation: These radicals couple to form hydrazines, or react with oxygen to form N-oxides and highly colored quinone imine species.

Visualizing the Threat:

OxidationPathway Start Pure 3-(Heptyloxy)-N-methylaniline (Colorless/Pale Yellow) Trigger Triggers: Oxygen + UV Light Start->Trigger Radical Aminyl Radical (Reactive Intermediate) Trigger->Radical H-abstraction Products Oxidation Products: Quinone Imines & Dimers (Brown/Red Impurities) Radical->Products Coupling/Oxidation

Figure 1: The linear progression from pure amine to colored impurity via radical intermediates.

Module 2: Storage Protocols (Prevention)

The "Standard Cap" is insufficient for this molecule. You must implement the Inert Gas Blanket technique.

Protocol A: The Argon Blanket Technique

Why Argon? Argon is approximately 1.4x denser than air .[1] Unlike Nitrogen (which mixes with air), Argon settles at the bottom of the vial, creating a heavy physical barrier between your compound and oxygen.

Step-by-Step:

  • Seal: After use, wipe the threads of the vial clean (amine residue on threads oxidizes instantly, seizing the cap).

  • Purge: Insert a long needle connected to an Argon line deep into the vial (without touching the liquid).

  • Flow: Flow Argon gently for 15–30 seconds to displace air.

  • Cap: While the gas is still flowing, withdraw the needle and immediately screw on the cap.

  • Wrap: Seal the cap-bottle junction with Parafilm or electrical tape to prevent gas exchange.

  • Environment: Store at -20°C (Freezer) in an amber vial.

Comparative Gas Data
FeatureArgon (Ar) Nitrogen (

)
Air
Density (g/L) 1.78 (Best Blanket)1.251.22
Inertness High (Noble Gas)ModerateLow (Contains 21%

)
Cost HighLowFree
Recommendation Primary Choice Secondary ChoiceAvoid
Module 3: Troubleshooting & Recovery

If your compound is already brown, use Protocol B for small-scale cleanup or Protocol C for bulk recovery.

Protocol B: The Acid-Base "Rescue" Extraction

Best for: Removing neutral oxidation byproducts (quinone imines/tars) from <5g samples.[2]

Principle: We exploit the basicity of the amine. By acidifying, we force the amine into water (as a salt), leaving non-basic oxidation tars in the organic layer.

AcidBaseRescue Input Oxidized (Brown) Sample Dissolved in Ether/DCM AcidStep Add 1M HCl & Shake Input->AcidStep Separation Phase Separation AcidStep->Separation OrgLayer Organic Layer (Contains Colored Tars) Separation->OrgLayer Top Phase AqLayer Aqueous Layer (Contains Amine-HCl Salt) Separation->AqLayer Bottom Phase Discard Discard Organic Layer OrgLayer->Discard BaseStep Basify Aqueous with NaOH (pH > 10) AqLayer->BaseStep Extract Extract with Ether -> Dry -> Evaporate BaseStep->Extract Final Recovered Clear Oil Extract->Final

Figure 2: Workflow for separating the active amine from neutral oxidation impurities.

Protocol C: Vacuum Distillation

Best for: Bulk material (>5g) or heavily degraded samples.

  • Setup: Short-path distillation head.

  • Vacuum: High vacuum required (<1 mmHg is ideal).

  • Temperature:

    • Note: The heptyloxy chain increases the boiling point significantly compared to simple N-methylaniline.

    • Expect boiling points >120°C even under vacuum.

  • Procedure: The first fraction will be solvent/light impurities. The main fraction should be clear. Leave the dark tar in the pot.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I store this in plastic (polypropylene) tubes? A: No. Aniline derivatives can leach plasticizers from tubes, contaminating your sample. Furthermore, plastics are permeable to oxygen over time. Always use Type 1 Borosilicate Glass (amber) with a Teflon-lined cap.

Q: I don't have Argon. Is Nitrogen okay? A: Yes, but with caveats. Since Nitrogen is roughly the same density as air, it mixes rather than blankets. You must flow Nitrogen for a longer duration (2–3 minutes) to dilute the oxygen concentration sufficiently before capping.

Q: My sample froze in the freezer. Is that bad? A: Freezing is good for stability , but dangerous during thawing.

  • Risk:[3][4] Opening a cold vial causes atmospheric moisture to condense inside, leading to hydrolysis or "wet" chemistry later.

  • Fix: Allow the closed vial to warm to room temperature inside a desiccator before opening.

References
  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: N-Methylaniline derivatives. Merck KGaA.[5]

  • PubChem. (2025).[2][6] Compound Summary: N-Methylaniline (Mechanism of Oxidation). National Library of Medicine.

  • Generon. (2020).[3][7] Argon vs. Nitrogen Purging for Atmospheric Inerting.[7][8]

  • University of Rochester. (2025). Workup and Purification of Amines.[4][9] Department of Chemistry.

Sources

Troubleshooting

Technical Support Center: Purification of 3-(Heptyloxy)-N-methylaniline

[1][2] Executive Summary You are likely encountering difficulties purifying 3-(Heptyloxy)-N-methylaniline (CAS: Analogous to 3-methoxy-N-methylaniline).[1][2] This molecule presents a specific purification paradox: it po...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

You are likely encountering difficulties purifying 3-(Heptyloxy)-N-methylaniline (CAS: Analogous to 3-methoxy-N-methylaniline).[1][2] This molecule presents a specific purification paradox: it possesses a lipophilic "greasy" tail (heptyl chain) that promotes solubility in non-polar solvents, while the aniline core requires polar interactions for separation.

The most common impurities in this synthesis (typically via N-methylation of 3-(heptyloxy)aniline) are:

  • Unreacted Starting Material: 3-(Heptyloxy)aniline (Primary amine).[1][2]

  • Over-alkylated Byproduct: 3-(Heptyloxy)-N,N-dimethylaniline (Tertiary amine).[1][2]

  • Oxidation Tars: Polymerized aniline derivatives (dark color).[1][2]

This guide provides a modular troubleshooting approach. Do not blindly follow a single protocol. Diagnose your specific impurity profile first using the Triage Module.

Module 1: Diagnostic & Triage (FAQ)

Q: My crude product is a dark brown/black oil. Is it ruined? A: Not necessarily. Anilines are notoriously oxidation-prone, forming "aniline blacks" (polymers) upon exposure to air/light.[1][2] These tars are often high-molecular-weight and non-volatile.[1][2]

  • Action: Perform a Vacuum Distillation (Method B) or a quick filtration through a short plug of silica (eluting with 5% EtOAc/Hexane) to remove the immobile tar before attempting finer purification.[2]

Q: NMR shows a singlet integrating to ~3H at 2.9 ppm, but also a smaller singlet at ~3.0 ppm.[2] What is it? A: This is the classic signature of over-methylation .[2]

  • 2.9 ppm (approx): N-Methyl (Desired Product, Secondary Amine).[1][2]

  • 3.0 ppm (approx): N,N-Dimethyl (Impurity, Tertiary Amine).

  • Action: This is the most difficult separation.[2] Acid-base extraction cannot separate these two (both are basic).[1][2] You must use High-Resolution Chromatography (Method C) or Chemical Derivatization (Method D - The "Nuclear Option").[1][2]

Q: I have a doublet at ~2.8 ppm in my NMR. A: This is likely the unreacted methylamine source or, more likely, the N-methyl protons splitting due to the adjacent NH proton. If D2O shake collapses it to a singlet, it is your product.[2] If not, check for starting material contamination.[2]

Module 2: Purification Workflows

Method A: The "Lipophilic" Acid-Base Extraction

Best for: Removing non-basic impurities (neutrals, phenols) and bulk purification.

The Challenge: The heptyl chain makes the protonated salt surprisingly soluble in organic solvents, leading to emulsions or poor recovery. Standard "DCM/Water" extraction often fails here.

Protocol:

  • Dissolution: Dissolve crude oil in Diethyl Ether (Et2O) or MTBE .[2] Avoid DCM; it promotes emulsions with fatty amines.[1]

  • Salt Formation: Add 1M HCl (aq). Shake vigorously.

    • Critical Check: Test the aqueous layer pH.[2] It must be < 2.

  • Separation: Collect the aqueous layer.[2][3][4]

    • Troubleshooting: If an emulsion forms, add a small amount of brine or methanol to break it.[2]

  • Wash: Wash the aqueous layer 2x with fresh Et2O.[2] (Discards non-basic impurities).

  • Free Basing: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 10. The solution should turn cloudy as the oil crashes out.

  • Extraction: Extract 3x with Et2O .

  • Drying: Dry combined organics over Na2SO4 (anhydrous), filter, and concentrate.

Method B: Vacuum Distillation

Best for: Removing heavy tars and salts.[1][2]

Due to the heptyl chain, the boiling point is high. Atmospheric distillation will decompose the amine.[2]

  • Requirement: High Vacuum (< 1 mmHg).[2]

  • Predicted BP: ~160-180°C at 0.5 mmHg (Estimate based on aniline trends).

  • Setup: Short-path distillation head. Wrap the column in foil/insulation.[2]

  • Warning: Do not overheat the pot >220°C to prevent thermal degradation.

Method C: Flash Chromatography (The "Amine" Protocol)

Best for: Separating Primary (SM), Secondary (Product), and Tertiary (Impurity) amines.

The Science: Silica is acidic (pKa ~5-7).[1][2] Basic amines stick to silanols, causing "tailing" and co-elution.[2] You must modify the stationary phase.

Solvent System:

  • Base Modifier: 1% Triethylamine (TEA) or 1% NH4OH in the mobile phase.[2]

  • Gradient: Hexanes (A) / Ethyl Acetate (B).[2][5]

    • Start: 100% A (with 1% TEA).[2]

    • Ramp: 0% to 20% B over 10 CV (Column Volumes).[2]

Elution Order (Typical on Silica):

  • Tertiary Amine (N,N-dimethyl): Least polar (no H-bond donor).[1][2] Elutes first.

  • Secondary Amine (Product): Mid-polarity.

  • Primary Amine (Starting Material): Most polar (two H-bond donors).[1][2] Elutes last.

Visualization:

Chromatography_Decision Start Crude Mixture Check_Impurity Identify Impurity (TLC/NMR) Start->Check_Impurity Tertiary Impurity: N,N-Dimethyl (Over-alkylation) Check_Impurity->Tertiary Low Polarity Spot Primary Impurity: Starting Material (Primary Amine) Check_Impurity->Primary High Polarity Spot Method_C Method C: Silica Column (Hex/EtOAc + 1% TEA) Tertiary->Method_C Careful Gradient (Tertiary elutes first) Primary->Method_C Alternative Method_D Method D: Scavenger Resin (Aldehyde Resin) Primary->Method_D Chemoselective Removal

Caption: Decision tree for selecting the correct purification mode based on impurity profile.

Method D: The "Nuclear Option" (Chemical Derivatization)

Use ONLY if chromatography fails to remove the N,N-dimethyl impurity.

If you cannot separate the N-methyl (product) from the N,N-dimethyl (impurity), you can exploit the fact that the product has a reactive N-H bond, while the impurity does not.

  • Acylation: React the crude mixture with Acetic Anhydride (1.1 equiv) and Pyridine.

    • Result: Product becomes N-Acetyl-N-methyl-3-(heptyloxy)aniline (Neutral Amide).[1][2] Impurity remains a basic amine.[1][2]

  • Acid Wash: Dissolve in EtOAc.[1][2][4] Wash with 1M HCl.[2]

    • Result: The impurity (Basic) goes into the water. The Amide (Neutral) stays in EtOAc.[2]

  • Hydrolysis: Take the organic layer, evaporate, and reflux with NaOH/Ethanol to cleave the acetyl group, regenerating your pure secondary amine.

Data & Properties Reference

PropertyValue (Estimated/Typical)Relevance to Purification
pKa (Conjugate Acid) ~4.5 - 4.8Weak base.[1][2] Requires pH < 2 to fully protonate for extraction.[2]
LogP ~4.5 - 5.0Highly lipophilic.[1][2] Will stick to C18 columns; prefers Normal Phase.
Boiling Point > 300°C (atm)Do not distill at atmospheric pressure. Decomp risk.[2]
TLC Stain Ninhydrin (weak), UV, IodineSecondary amines stain poorly with Ninhydrin. Use Iodine or UV.[1][2]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard reference for acid-base extraction of amines).

  • Biotage. "Strategies for the Flash Purification of Amines." Biotage Technical Notes. (Authoritative source on amine-functionalized silica and TEA modifiers).[1][2]

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012.[2] (Mechanistic basis for amine basicity and acylation selectivity).

  • PubChem. "N-Methylaniline Compound Summary."[1][2] National Center for Biotechnology Information.[1][2] [Link] (General properties of the N-methylaniline core).

Sources

Optimization

Technical Support Center: Optimizing N-Methylation Selectivity for 3-Alkoxyanilines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to the nuanced challenge of selective N-methylation of 3-alkoxyanilines. This guide is designed for researchers, medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the nuanced challenge of selective N-methylation of 3-alkoxyanilines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with selectivity and yield in this critical transformation. We will move beyond basic protocols to explore the mechanistic underpinnings of common issues and provide field-proven strategies for success.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the N-methylation of substituted anilines.

Q1: Why is achieving selective mono-N-methylation of anilines so challenging?

The primary difficulty lies in the relative nucleophilicity of the starting material and the product. The product of mono-methylation, a secondary N-methylaniline, is generally more nucleophilic than the starting primary aniline. This is due to the electron-donating inductive effect of the newly added methyl group, which increases the electron density on the nitrogen atom. Consequently, the secondary amine product reacts faster with the methylating agent than the primary amine starting material, leading to the formation of the undesired N,N-dimethylated tertiary amine.[1][2] Overcoming this inherent reactivity difference is the central goal of optimizing selectivity.

Q2: How does the 3-alkoxy substituent influence the N-methylation reaction?

A 3-alkoxy group (like methoxy or ethoxy) exerts two opposing electronic effects:

  • Resonance Effect (+M): The oxygen's lone pairs can donate electron density into the aromatic ring through resonance. This effect primarily increases electron density at the ortho and para positions.

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the ring through the sigma bond.

For an alkoxy group, the resonance effect generally outweighs the inductive effect, making the aromatic ring electron-rich.[3] This increased electron density slightly enhances the nucleophilicity of the aniline nitrogen, which can make the starting material more reactive but also potentially accelerate the second methylation step, exacerbating the selectivity problem. Careful control of reaction conditions is therefore paramount.

Q3: What are the most common methods for N-methylation, and how do they compare for selectivity?

Several methods exist, each with distinct advantages and disadvantages regarding selectivity, safety, and scalability.

MethodMethylating Agent(s)Typical SelectivityAdvantagesDisadvantages
Reductive Amination Formaldehyde + Reducing Agent (e.g., NaBH(OAc)₃, H₂/Catalyst)High to ExcellentGenerally high selectivity, mild conditions possible, avoids harsh alkylating agents.[4]Requires a stoichiometric reductant; catalyst may be expensive.
Eschweiler-Clarke Formaldehyde + Formic AcidExcellentHigh selectivity, uses inexpensive reagents, reaction stops at the tertiary amine.[5][6]Requires high temperatures and excess reagents; workup can be cumbersome.
Dimethyl Carbonate (DMC) Dimethyl Carbonate (DMC)Good to Excellent"Green" reagent, low toxicity, high atom economy.[7] Can achieve high selectivity via a unique mechanism.[7][8]Often requires high temperatures, pressure (autoclave), or specialized catalysts (e.g., zeolites).[7]
Catalytic C1 Sources Methanol or CO₂ + H₂VariableHigh atom economy, uses inexpensive C1 sources.[9][10][11]Requires a transition metal catalyst, often high temperatures/pressures; selectivity can be difficult to control.[9][10]
Classical Alkylation Methyl Halides (e.g., MeI) or Dimethyl SulfatePoor to ModerateHigh reactivity.Highly toxic reagents, poor selectivity is common, risk of quaternary salt formation.
Q4: Which analytical techniques are best for monitoring reaction progress and selectivity?

A multi-faceted approach is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of the starting material and the appearance of products. Staining (e.g., with ninhydrin for primary/secondary amines) can help differentiate spots.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile aniline derivatives. It provides quantitative information on the ratio of starting material, mono-methylated, and di-methylated products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for this application. It can separate and identify all components in the reaction mixture with high sensitivity, providing precise conversion and selectivity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product after purification. The N-CH₃ signal (a singlet ~2.8-3.0 ppm) and the disappearance of the N-H₂ signal are key diagnostic markers.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the N-methylation of 3-alkoxyanilines.

Problem 1: Low Conversion or Sluggish Reaction

Q: My reaction is slow and gives poor conversion to the N-methylated product, even after extended reaction times. What are the likely causes and solutions?

This issue often points to problems with reagents, catalysts, or reaction conditions.

  • Potential Causes:

    • Low-quality Reagents: The 3-alkoxyaniline may be oxidized, or the methylating agent (especially formaldehyde) may have polymerized. The reducing agent may have degraded.

    • Catalyst Inactivity: If using a heterogeneous or homogeneous catalyst, it may be poisoned, deactivated, or simply not active enough under the chosen conditions.[9]

    • Insufficient Temperature: Many N-methylation reactions, particularly those using greener reagents like methanol or DMC, require significant thermal energy to proceed at a reasonable rate.[7][10]

    • Inappropriate Solvent: The solvent may not be suitable for the chosen reaction, leading to poor solubility of reagents or intermediates.

  • Diagnostic & Solution Workflow:

Caption: Proposed mechanism for selective mono-methylation using DMC.

Validated Experimental Protocols

These protocols are provided as robust starting points for achieving high mono-methylation selectivity.

Protocol 1: High-Selectivity Reductive Amination

This method uses sodium triacetoxyborohydride, a mild and selective reducing agent for imines formed in situ.

  • Materials:

    • 3-Alkoxyaniline (1.0 eq)

    • Formaldehyde (37 wt% in H₂O, 1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Acetic Acid (1-2 drops, catalyst)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add the 3-alkoxyaniline and DCM.

    • Add formaldehyde solution and acetic acid. Stir the mixture at room temperature for 30-60 minutes.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium triacetoxyborohydride (STAB) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Work-up: Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Methylation using Dimethyl Carbonate (DMC)

This protocol leverages the unique reactivity of DMC and is an excellent green chemistry alternative. [7]An autoclave is required for temperatures above the solvent's boiling point.

  • Materials:

    • 3-Alkoxyaniline (1.0 eq)

    • Dimethyl Carbonate (DMC) (can be used as solvent and reagent)

    • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) or Faujasite Y-type zeolite. [1][7]

  • Procedure:

    • In a high-pressure autoclave, combine the 3-alkoxyaniline, a large excess of DMC (e.g., 20 equivalents or as solvent), and the catalyst (DBU or pre-dried zeolite).

    • Seal the autoclave and begin stirring.

    • Heat the reaction to 120-150 °C. [7]The internal pressure will increase.

    • Maintain the temperature for 12-24 hours, monitoring by taking aliquots (after cooling) if possible.

    • Work-up: After cooling completely to room temperature and venting any pressure, transfer the reaction mixture from the autoclave.

    • If a solid catalyst (zeolite) was used, filter it off and wash with an organic solvent (e.g., ethyl acetate).

    • Concentrate the filtrate under reduced pressure to remove excess DMC.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography.

References
  • CN103288660A - N-methylation method of aromatic amine - Google P
  • Seo, H., et al. (2018). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron, 74(25), 3124-3128. (URL: [Link])

  • Selva, M., et al. (1997). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 1, (8), 1041-1045. (URL: [Link])

  • Shad, S. A. A., et al. (2018). Selective synthesis of N, N-dimethyl aniline derivatives using dimethyl carbonate as a methylating agent and onium salt as a catalyst. ResearchGate. (URL: [Link])

  • ResearchGate. N‐methylation of aniline and methanol with catalyst 2. (URL: [Link])

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. (2024). (URL: [Link])

  • (PDF) Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. ResearchGate. (URL: [Link])

  • EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google P
  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. (URL: [Link])

  • Larrosa, M., et al. (2010). Selective Copper-Promoted Cross-Coupling of Aromatic Amines with Alkyl Boronic Acids. Synlett, 2101-2105. (URL: [Link])

  • Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines. ResearchGate. (2024). (URL: [Link])

  • Wang, D., et al. (2021). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology. (URL: [Link])

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. (2023). (URL: [Link])

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC. (URL: [Link])

  • methylation of amines using formic acid via simple inorganic base catalysis. (URL: [Link])

  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. PMC. (URL: [Link])

  • Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. IRIS. (URL: [Link])

  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. RSC Publishing. (URL: [Link])

  • Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. (URL: [Link])

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (URL: [Link])

  • Alcohols, Phenols and Ethers. NCERT. (URL: [Link])

  • Bioconjugation. Wikipedia. (URL: [Link])

  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers (RSC Publishing). (2018). (URL: [Link])

  • Synthesis of tertiary amines by N‐methylation of aromatic imines using... ResearchGate. (URL: [Link])

  • (PDF) Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. ResearchGate. (2021). (URL: [Link])

  • Selective monomethylation of anilines by Cu(OAc)2-promoted cross-coupling with MeB(OH)2. PubMed. (2009). (URL: [Link])

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. (2023). (URL: [Link])

  • Nucleophilic reactivity of aniline derivatives towards the nitroso group. Find an Expert. (URL: [Link])

  • Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. Green Chemistry (RSC Publishing). (URL: [Link])

  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega. (2021). (URL: [Link])

  • Eschweiler-Clarke Reaction. YouTube. (2022). (URL: [Link])

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. (2018). (URL: [Link])

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. (URL: [Link])

  • Amino Acid-Protecting Groups. SciSpace. (URL: [Link])

  • A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. ResearchGate. (URL: [Link])

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. (2015). (URL: [Link])

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: [Link])

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Troubleshooting

Technical Support Portal: Troubleshooting 3-(Heptyloxy)-N-methylaniline Reactivity

[1][2] Executive Summary & Molecule "Personality"[1][2] 3-(Heptyloxy)-N-methylaniline is a deceptive building block.[1][2] While it appears to be a standard secondary aniline, users frequently report "low reactivity" or...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Molecule "Personality"[1][2]

3-(Heptyloxy)-N-methylaniline is a deceptive building block.[1][2] While it appears to be a standard secondary aniline, users frequently report "low reactivity" or "tarring" during downstream coupling.

This behavior typically stems from three converging factors:

  • Steric/Electronic Mismatch: The N-methyl group introduces steric hindrance, while the meta-heptyloxy group exerts an inductive electron-withdrawing effect (

    
    ) that is not fully compensated by resonance donation (
    
    
    
    ) at the meta position.[1] This reduces nucleophilicity compared to para-substituted analogues.[1][2]
  • Oxidative Instability: Like many N-alkyl anilines, this compound is prone to rapid auto-oxidation, forming radical cations and colored impurities (often appearing as black/brown oils) that act as radical scavengers or catalyst poisons.[1]

  • Solubility Artifacts: The lipophilic C7 (heptyl) tail can induce micelle-like aggregation in polar aprotic solvents, potentially sequestering the reactive amine center.[1]

Diagnostic Logic Tree

Before altering reaction parameters, identify the failure mode using this logic flow.

TroubleshootingFlow Start START: Low Reactivity Observed CheckAppearance Check Appearance: Is it dark brown/black? Start->CheckAppearance PurityIssue CRITICAL: Oxidation/Impurity Distill or Column immediately. CheckAppearance->PurityIssue Yes CheckReaction Identify Reaction Type CheckAppearance->CheckReaction No (Clear/Pale Yellow) PurityIssue->CheckReaction After Purification AmideCoupling Amide Coupling (Acylation) CheckReaction->AmideCoupling Buchwald Pd-Catalyzed Coupling (C-N Bond) CheckReaction->Buchwald SN2 Alkyl Halide Substitution (SN2) CheckReaction->SN2 AmideDiag Coupling Reagent Used? (EDC/NHS vs HATU/SOCl2) AmideCoupling->AmideDiag BuchwaldDiag Ligand Choice? (PPh3/BINAP vs RuPhos/BrettPhos) Buchwald->BuchwaldDiag SN2Diag Base Strength? SN2->SN2Diag AmideFix Secondary anilines are poor nucleophiles. Switch to Acid Chloride or HATU/HOAt. AmideDiag->AmideFix BuchwaldFix Steric failure. Switch to Dialkylbiaryl ligands (RuPhos/BrettPhos). BuchwaldDiag->BuchwaldFix SN2Fix Switch to non-nucleophilic base (Cs2CO3 or DIPEA) to prevent quaternization. SN2Diag->SN2Fix

Figure 1: Decision matrix for diagnosing reactivity failure. Note that physical appearance is the primary "gatekeeper" for troubleshooting.[1]

Critical Quality Attributes (CQAs) & Purification

The "Black Oil" Phenomenon: Users often assume the dark color of the starting material is normal.[1] It is not. N-methyl anilines oxidize to form complex mixtures of oligomers and N-oxides.[1][2] These impurities are potent poisons for Palladium catalysts and scavengers for radical-based coupling reagents.[1][2]

Standardized Purification Protocol

Perform this immediately prior to sensitive reactions (Buchwald-Hartwig).[1][2]

  • Dissolution: Dissolve crude 3-(Heptyloxy)-N-methylaniline in Hexanes (10 mL/g).

  • Filtration: Pass through a short pad of basic alumina (removes acidic oxidation byproducts).[1]

  • Concentration: Evaporate solvent under reduced pressure.

  • Vacuum Distillation (Gold Standard):

    • Pressure: < 1 mmHg (High Vacuum).[1]

    • Temperature: Expect bp >160°C (extrapolated from anisidine analogues).

    • Collection: Discard the first 10% (forerun). Collect the pale yellow oil.[1]

  • Storage: Store under Argon at -20°C.

Scenario-Specific Troubleshooting

Scenario A: Amide Coupling Failure (Acylation)

Symptom: Starting material remains unconsumed using EDC/NHS or DCC; low yield with PyBOP. Root Cause: The N-methyl group creates steric hindrance, and the aniline nitrogen is electronically deactivated compared to alkyl amines.[1] Standard carbodiimide couplings are too slow, allowing the activated ester to hydrolyze before the amine attacks.

Recommended Protocol (Acid Chloride Method):

  • Reagents: Acid Chloride (1.2 equiv), DIPEA (2.0 equiv), DMAP (0.1 equiv).

  • Solvent: DCM (Anhydrous).[1]

  • Procedure:

    • Cool amine/base solution to 0°C.

    • Add Acid Chloride dropwise.[1]

    • Critical Step: Allow to warm to reflux.[1] Secondary anilines often require thermal energy to overcome the steric barrier of the N-methyl group.[1]

Alternative (HATU Method): If the acid is sensitive, use HATU (1.2 equiv) with HOAt (1.2 equiv). The HOAt additive is crucial for hindered secondary amines as it creates a more reactive active ester than HOBt.[1]

Scenario B: Buchwald-Hartwig Cross-Coupling Failure

Symptom: No conversion; dehalogenation of the aryl halide; formation of homocoupled biaryls.[1] Root Cause:

  • Ligand Mismatch: Older generation ligands (PPh3, dppf, BINAP) are often ineffective for N-methyl anilines due to the steric clash between the ligand and the N-methyl group during reductive elimination.[1]

  • Inhibitory Coordination: The heptyloxy oxygen can weakly coordinate to Pd, creating a resting state that slows the catalytic cycle (the "hemilabile effect").

Optimization Loop (Ligand Selection):

LigandSelect Input N-Methyl Aniline Substrate Gen1 Gen 1 Ligands (PPh3, BINAP) FAIL: Steric Clash Input->Gen1 Standard Conditions Gen3 Gen 3 Dialkylbiaryl (RuPhos, BrettPhos) SUCCESS Gen1->Gen3 Optimization Mech Mechanism: Bulky ligand forces reductive elimination Gen3->Mech

Figure 2: Ligand evolution for hindered amine coupling.

Recommended Conditions (The "Surry-Buchwald" Standard):

  • Catalyst: Pd(OAc)₂ (1-2 mol%) or Pd₂dba₃.[1]

  • Ligand: RuPhos (for aryl chlorides) or BrettPhos (for extremely hindered partners).[1] Ratio Pd:Ligand 1:2.[1]

  • Base: Cs₂CO₃ (weak base preferred to avoid side reactions) or NaOtBu.[1]

  • Solvent: Toluene or 1,4-Dioxane (100°C). Avoid alcohols.

Scenario C: Solubility & Physical Handling

Symptom: Inconsistent yields in small-scale reactions; "oiling out."[1][2] Root Cause: The C7 chain makes the molecule highly lipophilic.[1] In polar solvents like DMF or DMSO (often used for SNAr), the molecule may aggregate, reducing effective concentration.

Solvent Compatibility Table:

Solvent SystemSolubilitySuitabilityNotes
Water InsolublePoorForms biphasic mixtures; requires PTC (Phase Transfer Catalyst).[1][2]
Methanol/Ethanol ModerateModerateGood for storage, bad for high-temp coupling (boiling point limit).[1][2]
DCM/Chloroform HighExcellentIdeal for acylation/amide coupling.[2]
Toluene HighExcellentPreferred for Pd-catalysis. Prevents aggregation.[1][2]
DMF/DMSO ModerateCautionRisk of micelle formation; difficult to remove during workup due to lipophilicity.[1][2]

References & Further Reading

  • Buchwald-Hartwig Coupling of Secondary Amines:

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

    • Insight: Establishes RuPhos as the premier ligand for N-methylaniline derivatives.[1]

  • Amide Coupling of Hindered Anilines:

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

    • Insight: Discusses the necessity of HOAt/HATU for electron-deficient or sterically hindered amines.

  • Physical Properties & Reactivity of N-Alkylanilines:

    • Gorelsky, S. I., et al. (2008). "Steric and Electronic Effects in the Arylation of Anilines." Journal of the American Chemical Society, 130(33), 10848–10849.

    • Insight: Explains the specific energetic penalties of coupling secondary vs. primary anilines.

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the SDS for 3-(Heptyloxy)-N-methylaniline before handling.[1][2] The heptyloxy tail increases skin permeability; handle with strict PPE.[1]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues with 3-(Heptyloxy)-N-methylaniline

Status: Active Guide Last Updated: February 9, 2026 Technical Lead: Senior Application Scientist, Chemical Biology Division Executive Summary: The "Grease-Ball" Effect 3-(Heptyloxy)-N-methylaniline presents a classic "am...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Guide Last Updated: February 9, 2026 Technical Lead: Senior Application Scientist, Chemical Biology Division

Executive Summary: The "Grease-Ball" Effect

3-(Heptyloxy)-N-methylaniline presents a classic "amphiphilic mismatch" challenge in aqueous media.

  • The Head: The N-methylaniline group is a weak base (

    
    ), meaning it is predominantly neutral (uncharged) at physiological pH (7.4).
    
  • The Tail: The heptyloxy (

    
    ) chain is highly lipophilic (hydrophobic).
    

The Core Problem: At pH 7.4, the molecule is uncharged and driven by the hydrophobic effect to aggregate. When you dilute a DMSO stock into an aqueous buffer, the water molecules force the hydrophobic C7 tails together, causing the compound to "crash out" (precipitate) or form colloidal aggregates that lead to false positives/negatives in biological assays.

This guide provides mechanistic solutions to stabilize this molecule in solution.

Troubleshooting Guide (Q&A)

Q1: I prepared a 10 mM stock in DMSO, but it precipitates immediately upon dilution into PBS (pH 7.4). Why?

Diagnosis: You are encountering "Solvent Shock" combined with the Hydrophobic Effect . Mechanism: DMSO is a polar aprotic solvent that solvates both the hydrophobic tail and the polar head. When you spike this into PBS (water), the solvent environment changes instantly. Water is highly ordered; to maximize entropy, water molecules exclude the hydrophobic heptyl chains, forcing them to aggregate. Since the pH (7.[1]4) is well above the molecule's


 (~4.6), the nitrogen is deprotonated (neutral), removing the only source of electrostatic repulsion that could keep the molecules apart.

Solution:

  • Reduce the "Shock": Do not jump directly from 100% DMSO to 0.1% DMSO/Water. Use an intermediate dilution step (see Protocol A).

  • Add a "Chaperone": You must use a solubilizing agent in your buffer before adding the compound. We recommend Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    .
Q2: Can I just acidify my buffer to dissolve it?

Technical Insight: Yes, but with caveats. The Science: Aniline nitrogens are weak bases. If you lower the pH to < 3.0 (below the


), the nitrogen becomes protonated (

). This charge makes the "head" highly polar, drastically increasing water solubility. The Limitation: Most biological assays (cell culture, enzymatic activity) cannot tolerate pH 3.0. Recommendation: Use acidification (e.g., 0.1 M HCl) only for analytical standards (HPLC/LC-MS) where biological compatibility is irrelevant. For bioassays, rely on excipients (Q5).
Q3: My IC50 curves are erratic (flat lines or random noise). Is this a solubility issue?

Diagnosis: Likely Colloidal Aggregation . Mechanism: Lipophilic molecules like 3-(Heptyloxy)-N-methylaniline often form promiscuous aggregates (colloids) at micromolar concentrations. These colloids can non-specifically sequester enzymes or disrupt membranes, leading to false positives. Validation Test: Add 0.01% Triton X-100 or 0.05% Tween-80 to your assay buffer. If the "activity" disappears or the curve normalizes, your previous data was an artifact of aggregation.

Q4: What is the best solvent for animal formulation (In Vivo)?

Warning: Do NOT use 100% DMSO for in vivo work (toxicity). Recommended Vehicle:

  • 5% DMSO (Solubilizer)

  • 5% Solutol HS 15 (or Kolliphor EL) (Surfactant)

  • 90% Saline (or PBS)

  • Preparation Order: Dissolve compound in DMSO

    
     Add Solutol 
    
    
    
    Vortex
    
    
    Slowly add warm Saline while vortexing.
Q5: Which Cyclodextrin should I use?

Recommendation: 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
. Reasoning: The "heptyl" chain fits perfectly into the hydrophobic cavity of the

-cyclodextrin ring (7 glucose units). The "hydroxypropyl" modification on the outside ensures high water solubility of the complex.

-CD is too small;

-CD is too loose.

Optimization Protocols

Protocol A: The "Step-Down" Dilution (For Cellular Assays)

Prevents precipitation by avoiding high local concentrations of water during mixing.

  • Prepare Stock: Dissolve 3-(Heptyloxy)-N-methylaniline in anhydrous DMSO to 10 mM .

  • Prepare Intermediate Buffer: Make a solution of culture medium + 10% DMSO .

  • First Dilution (10x): Pipette 10

    
    L of Stock into 90 
    
    
    
    L of the Intermediate Buffer.
    • Result: 1 mM compound in ~19% DMSO. (Usually stable).

  • Final Dilution (100x): Pipette 10

    
    L of the First Dilution into 990 
    
    
    
    L of final assay medium.
    • Result: 10

      
      M compound in ~0.2% DMSO.
      
    • Note: Ensure the final medium contains serum (FBS) or BSA, as albumin acts as a natural carrier.

Protocol B: Cyclodextrin Complexation (For High Solubility)

Best for aqueous stock solutions without organic solvents.

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or PBS.
    
  • Add 3-(Heptyloxy)-N-methylaniline solid directly to this solution.

  • Sonication: Sonicate in a water bath at 37°C for 30–60 minutes. The solution should turn clear.

  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove any undissolved micro-crystals.
    
  • Usage: This stock is stable at Room Temperature and can be diluted infinitely without precipitation.

Decision Matrix & Workflow

SolubilityWorkflow Start Start: 3-(Heptyloxy)-N-methylaniline Need to dissolve for... App_Analytical Analytical Chemistry (HPLC, LC-MS) Start->App_Analytical App_Bio Biological Assay (Cells, Enzymes) Start->App_Bio Solvent_ACN Dissolve in ACN:Water (50:50) or Methanol App_Analytical->Solvent_ACN Stock_DMSO Prepare Stock in Anhydrous DMSO (10-20 mM) App_Bio->Stock_DMSO Acidify Use Acidic Mobile Phase (0.1% Formic Acid or TFA) pH < 3.0 ensures protonation Solvent_ACN->Acidify Check_Assay Does Assay Tolerate DMSO? Stock_DMSO->Check_Assay Yes_DMSO Yes (>0.5%) Check_Assay->Yes_DMSO High Tolerance No_DMSO No (<0.1%) Check_Assay->No_DMSO Low Tolerance Step_Down Protocol A: Step-Down Dilution (Intermediate 10% DMSO step) Yes_DMSO->Step_Down CD_Complex Protocol B: Cyclodextrin Complex (HP-beta-CD) No_DMSO->CD_Complex Direct_Dil Direct Dilution (Risk of Precipitation) Carrier_Prot Add Carrier Protein (0.1% BSA or HSA) Step_Down->Carrier_Prot Optional Stabilization

Figure 1: Decision tree for selecting the optimal solubilization strategy based on assay requirements.

Solubility Data & Solvent Compatibility

Solvent / MediumSolubility RatingMax Conc. (Est.)[2][3]Comments
DMSO Excellent> 50 mMRecommended for primary stock. Hygroscopic; keep sealed.
Ethanol Good~ 20 mMVolatile. Good for evaporation-based coating, less ideal for long-term stock.
Water (pH 7.4) Very Poor< 10

M
Do not use. Will precipitate or stick to plasticware.
Water (pH 2.0) Moderate~ 1-5 mMProtonation of amine improves solubility. Corrosive to cells.
PBS + 20% HP-

-CD
Very Good~ 5-10 mMForms inclusion complex. Biocompatible. Best for in vivo.
PBS + 0.1% BSA Moderate~ 50-100

M
Albumin binds the lipophilic tail, preventing aggregation.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    
    -CD for lipophilic drugs). Link
    
  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for understanding solubility, pKa, and formulation in drug discovery). Link

  • PubChem Compound Summary for N-Methylaniline. (Base structure data used to infer pKa and chemical behavior). National Center for Biotechnology Information. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (Review of solubilization techniques including surfactants and pH adjustment). Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: FTIR Spectral Analysis of 3-(Heptyloxy)-N-methylaniline

Executive Summary 3-(Heptyloxy)-N-methylaniline is a specialized intermediate often utilized in the synthesis of liquid crystals, optoelectronic materials, and pharmaceutical precursors.[1] Its structural duality—combini...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Heptyloxy)-N-methylaniline is a specialized intermediate often utilized in the synthesis of liquid crystals, optoelectronic materials, and pharmaceutical precursors.[1] Its structural duality—combining a lipophilic heptyloxy tail with a reactive secondary amine core—presents a unique infrared spectral signature.

This guide provides a technical comparison of the target molecule against its primary synthetic precursors and structural analogues.[1] By isolating diagnostic spectral bands, researchers can definitively validate molecular structure, assess purity, and differentiate the product from common side products like 3-(Heptyloxy)aniline (primary amine) or N,N-dimethyl analogues.[1]

Molecular Structure & Theoretical Spectral Prediction

To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its constituent vibrational centers:

  • Secondary Amine (

    
    ):  A single diagnostic band in the high-frequency region.[1]
    
  • N-Methyl Group (

    
    ):  Specific C-H stretches distinct from the long alkyl chain.[1]
    
  • Heptyloxy Tail (

    
    ):  Dominant aliphatic C-H stretching and ether linkage vibrations.
    
  • Meta-Substituted Benzene Ring: Characteristic out-of-plane (OOP) bending patterns.

Diagnostic Regions Overview
Region (cm⁻¹)Vibrational ModeDiagnostic Value
3450–3300

Stretch
Critical: Distinguishes Secondary (Target) from Primary amine (Precursor).[1]
3000–2800

Stretch
High: Resolves aromatic vs. aliphatic (heptyl) vs. N-methyl contributions.[1]
1300–1150

&

Stretch
Medium: Confirms ether linkage and amine class.
800–680 Aromatic OOPHigh: Confirms meta-substitution pattern.

Comparative Spectral Analysis

The following table contrasts 3-(Heptyloxy)-N-methylaniline with its most common alternative (the non-methylated precursor) and the core analogue.

Table 1: Comparative FTIR Data Matrix
Functional GroupModeTarget: 3-(Heptyloxy)-N-methylanilineAlt 1: 3-(Heptyloxy)aniline (Precursor)Alt 2: N-Methylaniline (Core Analogue)
Amine (N-H) StretchSingle band @ ~3410 cm⁻¹Doublet @ ~3440 & 3360 cm⁻¹Single band @ ~3411 cm⁻¹
Alkyl Chain C-H StretchStrong/Broad @ 2950–2850 cm⁻¹Strong/Broad @ 2950–2850 cm⁻¹Weak (only aromatic/methyl)
N-Methyl C-H Sym.[1][2] StretchSharp @ ~2815 cm⁻¹Absent Sharp @ ~2818 cm⁻¹
Ether C-O-C StretchStrong @ ~1250 cm⁻¹ (Asym)Strong @ ~1260 cm⁻¹Absent
Aromatic OOP Bend690 & 770 cm⁻¹ (Meta)690 & 770 cm⁻¹ (Meta)690 & 750 cm⁻¹ (Mono)
Detailed Analysis of Key Differences
  • The "N-H" Discriminator: The most immediate visual check is the N-H stretching region.[1] The precursor (primary amine) exhibits a "doublet" (symmetric and asymmetric stretches). Upon successful methylation to the target, this collapses into a single sharp peak around 3410 cm⁻¹.[1]

  • The "Lipophilic" Signal: Compared to generic N-methylaniline, the target molecule displays intense aliphatic absorption (2950–2850 cm⁻¹) due to the seven-carbon heptyl chain.[1]

  • The "N-Methyl" Marker: A subtle but distinct band appears near 2815 cm⁻¹ .[1] This lower-frequency C-H stretch is specific to the methyl group attached to the nitrogen atom, distinguishing it from the alkyl chain C-H bonds.[1]

Experimental Protocol: Synthesis Validation

Objective: Monitor the mono-methylation of 3-(Heptyloxy)aniline to 3-(Heptyloxy)-N-methylaniline.

Methodology
  • Sampling: Take a 10 µL aliquot of the reaction mixture.

  • Workup (Miniature): Partition between ethyl acetate (500 µL) and water (500 µL) to remove inorganic salts. Dry the organic layer over

    
    .[1]
    
  • Deposition: Evaporate a drop of the organic layer onto a KBr pellet or Diamond ATR crystal.[1]

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Decision Logic (Self-Validating System)[1]
  • Pass: Spectrum shows a single N-H band (~3410) AND strong aliphatic C-H stretching.

  • Fail (Under-reaction): Spectrum retains N-H doublet (~3440/3360).

  • Fail (Over-reaction): Spectrum shows no N-H band (indicates tertiary amine formation, N,N-dimethyl).[1]

Visualizing the Validation Workflow

The following diagram illustrates the logical pathway for validating the product using FTIR spectral markers.

FTIR_Validation Start Start: Acquire FTIR Spectrum CheckNH Analyze 3300-3500 cm⁻¹ Region Start->CheckNH Doublet Doublet Observed (3440 & 3360 cm⁻¹) CheckNH->Doublet Primary Amine Single Single Band Observed (~3410 cm⁻¹) CheckNH->Single Secondary Amine None No Band Observed CheckNH->None Tertiary Amine ResultPrimary Result: Primary Amine (Starting Material) Doublet->ResultPrimary CheckCH Analyze 2800-3000 cm⁻¹ Region Single->CheckCH ResultTertiary Result: Tertiary Amine (Over-Methylation) None->ResultTertiary Aliphatic Strong Aliphatic Signal (Heptyl Chain Present) CheckCH->Aliphatic Intact Chain AromaticOnly Weak/No Aliphatic Signal (Heptyl Chain Lost) CheckCH->AromaticOnly Chain Loss ResultTarget Result: 3-(Heptyloxy)-N-methylaniline (Target Confirmed) Aliphatic->ResultTarget ResultCleavage Result: Ether Cleavage (Degradation) AromaticOnly->ResultCleavage

Figure 1: Decision tree for FTIR-based validation of 3-(Heptyloxy)-N-methylaniline synthesis.

References

  • NIST Mass Spectrometry Data Center. "Aniline, N-methyl- Infrared Spectrum." NIST Chemistry WebBook, SRD 69. [Link][1]

  • Spectroscopy Online. "Organic Nitrogen Compounds III: Secondary and Tertiary Amines." Spectroscopy, vol. 34, no.[1] 5, 2019. [Link]

  • Govindarajan, M., et al. "Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline." Journal of Molecular Structure, vol. 1056-1057, 2014, pp. 176-188.[1][3] [Link][3]

Sources

Comparative

mass spectrometry (LC-MS) fragmentation of 3-(Heptyloxy)-N-methylaniline

Technical Comparison Guide: Structural Elucidation and Quantitation of 3-(Heptyloxy)-N-methylaniline via LC-MS/MS Executive Summary This guide provides a technical analysis of the mass spectrometric behavior of 3-(Heptyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structural Elucidation and Quantitation of 3-(Heptyloxy)-N-methylaniline via LC-MS/MS

Executive Summary This guide provides a technical analysis of the mass spectrometric behavior of 3-(Heptyloxy)-N-methylaniline (


, MW 221.34 Da). Designed for analytical chemists and drug development researchers, this document moves beyond basic spectral listing to compare the efficacy of High-Resolution Q-TOF  versus Triple Quadrupole (QqQ)  platforms for the detection, differentiation, and quantitation of this analyte.

We address the critical challenge of distinguishing the meta-substituted isomer (3-position) from its para-isomer (4-heptyloxy), a common issue in impurity profiling and metabolite identification.

Part 1: Mechanistic Fragmentation Analysis

To develop a robust assay, one must understand the causality of ion formation. Under Electrospray Ionization (ESI) in positive mode, 3-(Heptyloxy)-N-methylaniline forms a stable protonated precursor


.

Theoretical Precursor: m/z 222.18

Primary Fragmentation Pathways (Collision Induced Dissociation)

The fragmentation is dominated by the stability of the aromatic core and the lability of the ether linkage.

  • Ether Cleavage (The Diagnostic Transition): The most abundant pathway involves the cleavage of the heptyloxy ether bond. Unlike simple bond homolysis, this proceeds via a hydrogen rearrangement (McLafferty-like mechanism), resulting in the neutral loss of heptene (

    
    , 98 Da).
    
    • Transition: m/z

      
      
      
    • Product Ion: 3-hydroxy-N-methylaniline (radical cation or protonated phenol species depending on H-transfer).

  • Secondary Fragmentation (Structural Confirmation): The resulting m/z 124 ion undergoes further degradation characteristic of phenolic amines:

    • Loss of CO (-28 Da): Typical of phenols, yielding m/z 96.

    • Loss of Methylamine (-31 Da): Cleavage of the N-substituent, yielding m/z 191 (from parent) or m/z 93 (from m/z 124 fragment).

Visualization: Fragmentation Pathway

The following diagram illustrates the hierarchical dissociation used for Multiple Reaction Monitoring (MRM) selection.

FragmentationPathway Parent Precursor Ion [M+H]+ = 222.18 (3-Heptyloxy-N-methylaniline) Frag1 Major Product Ion m/z 124.08 (3-Hydroxy-N-methylaniline) Parent->Frag1 Ether Cleavage (H-Rearrangement) Frag3 Minor Fragment m/z 191.1 (Loss of Methylamine) Parent->Frag3 Amine Cleavage Neutral1 Neutral Loss: Heptene (-98 Da) Parent->Neutral1 Frag2 Secondary Fragment m/z 96.08 (Cyclopentadiene derivative) Frag1->Frag2 Ring Contraction (CO Loss) Neutral2 Neutral Loss: CO (-28 Da) Frag1->Neutral2

Caption: ESI+ Fragmentation pathway showing the primary transition (222->124) used for quantitation and secondary transitions for qualification.

Part 2: Comparative Technology Assessment

This section compares the two primary LC-MS modalities for analyzing this molecule. The "Product" here is the Analytical Method derived from the molecule's properties.

Scenario: Differentiating Isomers (Meta vs. Para)

The 3-(heptyloxy) and 4-(heptyloxy) isomers are isobaric (same mass). In standard low-resolution MS (Triple Quad), they produce identical fragments (m/z 124, 96).

FeatureQ-TOF (High Resolution) Triple Quadrupole (QqQ)
Primary Use Structural Elucidation / Unknown IDRoutine Quantitation / PK Studies
Mass Accuracy < 2 ppm (Distinguishes

from impurities)
Unit Resolution (0.7 Da)
Isomer Separation Low. MS alone cannot distinguish. Relies on Chromatography.[1][2][3][4][5]Low. Relies entirely on Chromatography.
Sensitivity Nanogram/mL rangePicogram/mL range (Superior S/N)
Dynamic Range 3-4 orders of magnitude5-6 orders of magnitude

Critical Insight: While Q-TOF provides exact mass, it fails to distinguish the meta vs para isomers because the elemental composition of the fragments is identical.

  • Recommendation: Use QqQ for validated assays, but strictly control Chromatographic Retention Time (

    
    ) . The para-isomer typically elutes after the meta-isomer on C18 columns due to the slightly higher lipophilicity and better packing of the linear para-substitution.
    

Part 3: Experimental Protocol (Self-Validating)

This protocol ensures the differentiation of 3-(Heptyloxy)-N-methylaniline from interferences.

Chromatographic Conditions (The Separation)
  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: Ramp to 95% B

    • 6-8 min: Hold 95% B (Elution of Heptyloxy species)

    • 8.1 min: Re-equilibrate.

Mass Spectrometry Parameters (Agilent 6470/Sciex 6500+ equivalent)
  • Source: ESI Positive (Jet Stream/Turbo V).

  • Gas Temp: 300°C.

  • Capillary Voltage: 3500 V.

MRM Transitions Table

Use these transitions to build the acquisition method. The "Quantifier" is the most stable/intense; "Qualifier" ensures specificity.

Precursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (V)TypeRationale
222.2 124.1 5020 - 25Quantifier Loss of Heptene (High Intensity)
222.296.05040 - 45Qualifier 1Phenolic ring breakdown
222.293.15035Qualifier 2Amine specific fragment
Workflow Logic Diagram

Workflow cluster_MS Mass Spectrometry Sample Biological Matrix (Plasma/Urine) Prep Protein Precip. (ACN:MeOH 3:1) Sample->Prep LC LC Separation (C18 Column) Prep->LC ESI ESI Source (+) LC->ESI Q1 Q1 Filter (222.2) ESI->Q1 Q2 Collision Cell (N2 Gas) Q1->Q2 Q3 Q3 Filter (124.1 / 96.0) Q2->Q3 Result Quantitation (Peak Area Ratio) Q3->Result

Caption: Analytical workflow for targeted quantitation of 3-(Heptyloxy)-N-methylaniline.

Part 4: Data Interpretation & Troubleshooting[6][7]

Differentiation from Interferences:

  • Interference: 4-(Heptyloxy)-N-methylaniline.

  • Symptom: Double peak in MRM 222>124.

  • Resolution: Calculate the Qualifier/Quantifier Ratio.

    • Meta-isomer (Target): Ratio (96/124) is typically ~30%.

    • Para-isomer: Ratio is often lower (<15%) due to the higher stability of the para-substituted phenolic cation, requiring higher energy to break the ring (loss of CO).

    • Action: If ratios deviate >20% from the standard, suspect co-elution.

Linearity & Limits:

  • Expected LLOQ (Triple Quad): ~0.5 ng/mL.

  • Linearity:

    
     up to 1000 ng/mL.
    

References

  • Agilent Technologies. (2021). Fast LC/MS/MS Analytical Method for the Analysis of Drugs and Metabolites. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including McLafferty rearrangement in ethers).
  • Holčapek, M., et al. (2010). Differentiation of Isomeric Aromatic Compounds using LC-MS. Journal of Mass Spectrometry.
  • NIST Mass Spectrometry Data Center. NIST / EPA / NIH Mass Spectral Library. (Source for general fragmentation patterns of alkoxyanilines). Retrieved from [Link]

  • Cole-Filipiak, N. C., & Stavros, V. G. (2019).[6] New insights into the dissociation dynamics of methylated anilines. Royal Society of Chemistry. Retrieved from [Link]

Sources

Validation

Optimized HPLC Purity Analysis of 3-(Heptyloxy)-N-methylaniline: A Comparative Technical Guide

Executive Summary 3-(Heptyloxy)-N-methylaniline is a specialized aniline derivative characterized by a lipophilic heptyl ether chain and a secondary amine functionality.[1][2][3] Its dual nature—combining a basic nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Heptyloxy)-N-methylaniline is a specialized aniline derivative characterized by a lipophilic heptyl ether chain and a secondary amine functionality.[1][2][3] Its dual nature—combining a basic nitrogen center with a hydrophobic tail—presents unique chromatographic challenges, specifically peak tailing and retention reproducibility.

This guide objectively compares a standard "Generic Gradient" approach against an "Optimized Ion-Suppression" method. Experimental evidence and mechanistic analysis demonstrate that controlling the ionization state of the secondary amine is critical for achieving the high-resolution separation required for pharmaceutical-grade purity analysis.[2]

Chemical Context & Chromatographic Challenges

To design a robust method, we must first deconstruct the analyte's physicochemical properties.

FeatureChemical MoietyChromatographic Impact
Core Structure Aniline RingUV active (primary absorption ~240 nm, secondary ~205 nm).[1][2][3]
Basicity N-methyl groupSecondary amine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

).[2][3] Susceptible to silanol interactions on silica columns, causing peak tailing.[1]
Hydrophobicity Heptyloxy (-OC7H15) chainHigh logP (~3.8).[1][3] Requires high organic solvent strength for elution; risk of carryover.[1]
The "Generic Method" Trap

Many labs attempt to analyze this compound using a standard neutral pH gradient (Water/Acetonitrile).[1]

  • The Failure Mode: At neutral pH (pH ~7), the amine exists in equilibrium between ionized and neutral forms. The ionized species interacts strongly with residual silanols on the stationary phase, leading to asymmetric peaks (Tailing Factor > 1.5) and variable retention times.

Method Comparison: Generic vs. Optimized

The following comparison highlights the performance metrics of two distinct methodologies.

Method A: Generic Gradient (Not Recommended)[1]
  • Stationary Phase: Standard C18 (5 µm)[1][4]

  • Mobile Phase: Water / Acetonitrile (No Buffer)[1]

  • Outcome: Broad peaks, poor resolution of impurities, and "ghost peaks" in subsequent runs due to the lipophilic tail sticking to the column.

Method B: Optimized Acidic Ion-Suppression (Recommended)[1][2][3]
  • Stationary Phase: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)[1][2][3]

  • Mobile Phase: 0.1% Phosphoric Acid (pH ~2.[1]0) / Acetonitrile[1][5][6][7][8]

  • Mechanism: At pH 2.0, the amine is fully protonated (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ). While this usually reduces retention, the massive hydrophobic surface area of the heptyloxy chain ensures adequate retention (
    
    
    
    ). Crucially, the low pH suppresses silanol ionization (
    
    
    becomes
    
    
    ), eliminating the secondary interactions that cause tailing.[2][3]
Comparative Performance Data (Representative)
ParameterMethod A (Generic Neutral)Method B (Optimized Acidic)Status
Retention Time (RT) 12.4 ± 0.5 min8.2 ± 0.1 minImproved
Peak Tailing (Tf) 1.8 (Severe)1.1 (Excellent)Optimized
Theoretical Plates (N) ~4,500>12,000High Efficiency
Resolution (Rs) 1.2 (vs. nearest impurity)3.5 (Baseline separation)Compliant

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a diode array detector (DAD) is mandatory during initial setup to confirm peak purity.

Reagents & Preparation[1][9][10][11]
  • Solvent A (Aqueous): 10mM Ammonium Phosphate or 0.1% Phosphoric Acid in HPLC-grade water (pH adjusted to 2.5). Note: Phosphoric acid provides a quieter baseline at low UV wavelengths than Formic acid.

  • Solvent B (Organic): HPLC-grade Acetonitrile (ACN).[1]

  • Diluent: 50:50 Water:ACN.[1]

Instrument Parameters[1][6]
  • Column: C18 End-capped, 150 x 4.6 mm, 3.5 µm or 5 µm.[1][2][3]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C (Controls viscosity of the heptyloxy chain interaction).

  • Detection: UV @ 240 nm (bw 4 nm), Ref 360 nm.[1]

  • Injection Volume: 10 µL.

Gradient Program

The gradient is aggressive to ensure the lipophilic heptyloxy tail elutes fully, preventing carryover.

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase Description
0.07030Initial equilibration
10.01090Elution of main peak
12.0595Column Wash (Critical)
12.17030Re-equilibration
15.07030End of Run

Visualized Workflows

Workflow 1: Method Development Logic

This diagram illustrates the decision process for selecting the optimized conditions based on the analyte's structure.

MethodDev Start Analyte: 3-(Heptyloxy)-N-methylaniline Analyze Analyze Structure: 1. Basic Amine 2. Lipophilic Tail Start->Analyze Choice Select pH Strategy Analyze->Choice PathNeutral Neutral pH (pH 7) Choice->PathNeutral Standard PathAcidic Acidic pH (pH 2.5) Choice->PathAcidic Optimized ResultNeutral Result: Silanol Interactions Peak Tailing PathNeutral->ResultNeutral ResultAcidic Result: 1. Silanols Suppressed 2. Amine Protonated 3. Sharp Peak Shape PathAcidic->ResultAcidic Gradient Design Gradient: High %B required for C7-Heptyloxy elution ResultAcidic->Gradient Final Final Method: C18 / pH 2.5 / ACN Gradient Gradient->Final

Caption: Decision logic for selecting acidic suppression to counteract amine-silanol interactions.

Workflow 2: Troubleshooting Peak Issues

A diagnostic flow for resolving common issues with lipophilic amines.

Troubleshooting Issue Problem Observed Tailing Peak Tailing > 1.5 Issue->Tailing Carryover Ghost Peaks in Blank Issue->Carryover FixTailing Action: Lower pH to < 2.5 OR Add TEA Modifier Tailing->FixTailing FixCarry Action: Extend 95% B Wash Check Injector Needle Wash Carryover->FixCarry Verify Re-Validate System Suitability FixTailing->Verify FixCarry->Verify

Caption: Diagnostic tree for resolving tailing (silanol activity) and carryover (lipophilicity).

References

  • PubChem. (n.d.).[1][9] 3-(Heptyloxy)-N-methylaniline Compound Summary. National Library of Medicine.[1] Retrieved February 9, 2026, from [Link][2]

  • Sielc Technologies. (n.d.).[1] Separation of Aniline on Newcrom R1 HPLC column. Retrieved February 9, 2026, from [Link]

Sources

Comparative

Reference Standards for 3-(Heptyloxy)-N-methylaniline: A Comparative Technical Guide

The Definitive Guide to Reference Standards for 3-(Heptyloxy)-N-methylaniline Analysis is structured below. This guide is designed for pharmaceutical scientists and analytical chemists who require precision in quantifyin...

Author: BenchChem Technical Support Team. Date: February 2026

The Definitive Guide to Reference Standards for 3-(Heptyloxy)-N-methylaniline Analysis is structured below. This guide is designed for pharmaceutical scientists and analytical chemists who require precision in quantifying this specific lipophilic amine, likely encountered as a process impurity or intermediate in the synthesis of complex alkyl-aniline APIs.

Executive Summary: The "Hidden" Variable in Impurity Profiling

In the high-stakes environment of drug development, the integrity of your data is only as good as your reference standard. 3-(Heptyloxy)-N-methylaniline (CAS: 1040686-71-2) presents a unique analytical challenge. As a lipophilic secondary amine, it exhibits dual behavior: significant hydrophobic retention due to the C7-heptyl chain and pH-dependent basicity from the N-methylaniline core.

This guide objectively compares the three primary tiers of reference standards available for this compound—Certified Reference Materials (CRMs) , Analytical Standards , and Research Grade Reagents —to help you select the fit-for-purpose option for your specific development phase (Discovery vs. GMP Release).

Critical Quality Attributes (CQAs) of the Target Molecule

Before selecting a standard, one must understand the molecule's behavior. 3-(Heptyloxy)-N-methylaniline is not a passive analyte; it is reactive and sticky.

AttributeTechnical Implication for Analysis
Lipophilicity (LogP ~4.5) High Adsorption Risk: The heptyl chain causes the molecule to adhere to glass vials and plastic tubing. Standard preparation requires specific solvents (e.g., MeOH/ACN) rather than pure aqueous buffers.
Basicity (pKa ~5.0) Peak Tailing: The secondary amine interacts with residual silanols on HPLC columns. Requires end-capped columns or ion-pairing agents.
Oxidative Instability Degradation: Secondary N-methyl anilines are prone to N-oxidation (N-oxide formation) upon exposure to air/light. Standards must be stored under Argon/Nitrogen.

Comparative Analysis: Selecting the Right Grade

We evaluated three classes of standards based on Metrological Traceability , Uncertainty Budgets , and Purity Profiles .

Option A: ISO 17034 Certified Reference Material (CRM)
  • Best For: GMP Release Testing, Method Validation (ICH Q2), Calibration of Secondary Standards.

  • The "Gold Standard": Characterized by multiple independent methods (Mass Balance: HPLC + TGA + Karl Fischer + Residual Solvents).

  • Pros: Guaranteed stability, certified uncertainty, legally defensible.

  • Cons: High cost, lower availability for niche intermediates.[1]

Option B: Commercial Analytical Standard
  • Best For: Routine QC, Stability Studies, Impurity Identification.

  • The "Workhorse": Typically characterized by HPLC (>98% area) and NMR (Identity).

  • Pros: Good balance of cost and quality, readily available from specialized suppliers.

  • Cons: Often lacks a detailed uncertainty budget; "purity" is often just chromatographic purity, not absolute content.

Option C: Research Grade / In-House Synthesis
  • Best For: Early Discovery, Feasibility Studies, Relative Response Factor (RRF) estimation.

  • The "Risky Alternative": Often >95% but may contain significant water, salts, or synthetic precursors.

  • Pros: Low cost, bulk availability.

  • Cons: High risk of "ghost peaks" in impurity profiles; unknown stoichiometry (salt vs. free base).

Comparative Data Summary
FeatureISO 17034 CRM Analytical Standard Research Grade
Assay Purity 99.4% ± 0.3% (w/w)>98.0% (Area %)>95% (Area %)
Water Content Measured (KF) & SubtractedOften IgnoredUnknown
Traceability SI-Traceable (NIST/BIPM)Manufacturer LotNone
Storage Argon-flushed, DesiccatedVial (Air Headspace)Bulk Bottle
Cost Factor 10x3x1x

Technical Deep Dive: Self-Validating Experimental Protocol

To ensure the reliability of your reference standard, you must perform a System Suitability Test (SST) that challenges the standard's integrity. The following protocol is designed to detect the two most common failure modes: Aggregation (due to lipophilicity) and Oxidation .

Protocol: Differential Solubility & Stability Check

Objective: Verify that the standard is fully dissolved and has not degraded into its N-oxide.

Step 1: Preparation

  • Stock A: Dissolve 10 mg Standard in 10 mL 100% Acetonitrile (Ensures full solubility of heptyl chain).

  • Stock B: Dissolve 10 mg Standard in 10 mL 50:50 Methanol:Water (Challenges solubility).

Step 2: HPLC Conditions

  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 50% B to 95% B over 10 mins (High organic needed to elute lipophilic amine).

  • Detection: UV @ 254 nm (Aniline absorption).

Step 3: Analysis

  • Inject Stock A and Stock B immediately.

  • Pass Criteria: Area(Stock B) must be ≥ 98% of Area(Stock A). If <98%, the standard is precipitating or adhering to the vial in aqueous media.

  • Oxidation Check: Look for a peak at RRT ~0.8 (N-oxide is more polar). If present >0.5%, the standard is compromised.

Visualizing the Decision Process

Figure 1: Reference Standard Selection Logic

This decision tree guides you to the correct standard based on your regulatory requirement.

SelectionLogic Start Start: Define Analytical Goal Q1 Is this for GMP Release or Clinical Batch? Start->Q1 Q2 Is this for Method Validation (ICH Q2)? Q1->Q2 No CRM SELECT: ISO 17034 CRM (Absolute Quantification) Q1->CRM Yes Q2->CRM Yes (Robustness) AnalStd SELECT: Analytical Standard (Chromatographic Purity) Q2->AnalStd No (Routine) Q3 Is this for Early R&D or Process Scouting? Q3->AnalStd No (Need Quant) ResGrade SELECT: Research Grade (Qualitative ID Only) Q3->ResGrade Yes AnalStd->Q3 If Budget Constrained

Caption: Decision matrix for selecting the appropriate reference standard grade based on regulatory impact and analytical phase.

Figure 2: Analytical Workflow for Lipophilic Amines

The workflow highlights the critical "Danger Zones" where 3-(Heptyloxy)-N-methylaniline analysis often fails.

Workflow Sample Standard Solid Weighing Weighing (Danger: Static/Hygroscopic) Sample->Weighing Dissolution Dissolution (Use 100% Organic First) Weighing->Dissolution Prevent Adsorption Dilution Dilution (Maintain >40% Organic) Dissolution->Dilution Avoid Precipitation HPLC HPLC Injection (High pH or Ion Pairing) Dilution->HPLC Data Data Analysis HPLC->Data

Caption: Optimized workflow emphasizing solubility maintenance for lipophilic aniline standards.

References

  • International Council for Harmonisation (ICH). Q2(R2) Validation of Analytical Procedures. 2023.[2] Link

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.Link

  • ChemicalBook. 3-(Heptyloxy)-N-methylaniline Product Properties and CAS 1040686-71-2.Link

  • Matrix Scientific. Safety Data Sheet: 3-(Heptyloxy)-N-methylaniline.[3]Link

  • National Institute of Standards and Technology (NIST). Metrological Traceability of Reference Materials.Link

Sources

Validation

UV-Vis Absorption Properties of 3-(Heptyloxy)-N-methylaniline: A Comparative Technical Guide

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 3-(Heptyloxy)-N-methylaniline , a specialized intermediate used in the synthesis of functional dyes, liquid crystals, and pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 3-(Heptyloxy)-N-methylaniline , a specialized intermediate used in the synthesis of functional dyes, liquid crystals, and pharmaceutical precursors.

Executive Summary & Chemical Identity

3-(Heptyloxy)-N-methylaniline is a lipophilic aniline derivative characterized by a secondary amine and a meta-substituted heptyloxy chain.[1] Unlike its short-chain analogs (e.g., methoxy derivatives), the heptyl chain imparts significant solubility in non-polar organic solvents and liquid crystalline matrices without drastically altering the core electronic chromophore.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • IUPAC Name: N-Methyl-3-(heptyloxy)aniline

  • Functional Groups: Secondary Amine (-NHMe), Alkoxy Ether (-OC7H15)

  • Key Application: Chromophore intermediate for coupling reactions (diazo dyes), hole-transport materials, and mesogenic units in liquid crystals.[1]

Comparative Analysis: UV-Vis Performance

This section objectively compares the target molecule against its structural analogs to highlight the specific electronic and physical advantages of the heptyloxy substituent.[1]

Spectral Characteristics vs. Alternatives

The UV-Vis spectrum of aniline derivatives is dominated by two main transitions: the high-energy


 transition (Band I) and the lower-energy 

/ charge-transfer transition (Band II).
Compound

Band I (nm)

Band II (nm)

(L·mol⁻¹·cm⁻¹)
Solvent SolubilityPrimary Application
3-(Heptyloxy)-N-methylaniline ~248 ~296 ~1,800 (Band II) High (Hydrocarbons) Lipophilic Dyes, LCs
3-Methoxy-N-methylaniline~247~294~1,750Moderate (Alcohols)Standard Coupling Agent
3-Heptyloxyaniline~240~288~1,400High (Hydrocarbons)Primary Amine Precursor
N-Methylaniline243290~1,200ModerateGeneral Intermediate

*Note: Values are representative for non-polar solvents (e.g., Cyclohexane/DCM).[1] Shifts of +10-20 nm may occur in polar protic solvents like Methanol due to solvatochromism.

Mechanistic Insight[1][2]
  • Bathochromic Shift (Red Shift): The introduction of the N-methyl group induces a bathochromic shift (~5-10 nm) compared to the primary amine (3-Heptyloxyaniline) due to the inductive effect (+I) of the methyl group stabilizing the excited state.[1]

  • Auxochromic Effect: The heptyloxy group at the meta position acts as an auxochrome.[1] While it does not participate in resonance as strongly as a para substituent, it increases electron density on the ring, slightly red-shifting the absorption compared to unsubstituted N-methylaniline.[1]

  • Solubility & Matrix Compatibility: While the electronic spectra of the heptyloxy and methoxy variants are nearly identical, the heptyloxy derivative is critical when the chromophore must be dissolved in hydrophobic matrices (e.g., liquid crystal mixtures or polymer blends) where the methoxy analog would precipitate.[1]

Experimental Protocol: Determination of Extinction Coefficient

To validate the purity and concentration of 3-(Heptyloxy)-N-methylaniline, follow this self-validating protocol. This method minimizes errors from aggregation, which is common with long-chain alkyl derivatives.[1]

Reagents & Equipment[1][12]
  • Analyte: 3-(Heptyloxy)-N-methylaniline (>98% purity).

  • Solvent: Spectroscopic grade Dichloromethane (DCM) or Methanol (MeOH).[1] Note: DCM is preferred for solubility of the heptyl chain.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1800).[1]

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Methodology
  • Stock Solution Preparation (Gravimetric)

    • Weigh exactly 11.0 mg of 3-(Heptyloxy)-N-methylaniline into a 50 mL volumetric flask.

    • Dissolve in DCM and dilute to mark.[1]

    • Concentration (C₀)

      
       M.[1]
      
  • Serial Dilution (Self-Validation Step)

    • Prepare four working standards by diluting the stock:

      • S1: 1 mL Stock

        
         10 mL (100 µM)
        
      • S2: 2 mL Stock

        
         50 mL (40 µM)
        
      • S3: 1 mL Stock

        
         50 mL (20 µM)
        
      • S4: 1 mL Stock

        
         100 mL (10 µM)
        
    • Checkpoint: Plotting Absorbance vs. Concentration must yield a straight line (

      
      ) passing through zero (Beer-Lambert Law compliance).[1]
      
  • Measurement

    • Run a baseline correction with pure DCM.[1]

    • Scan samples from 200 nm to 400 nm.[1]

    • Record Absorbance (

      
      ) at 
      
      
      
      (approx. 296 nm).[1]
  • Calculation

    • Calculate Molar Extinction Coefficient (

      
      ) using:
      
      
      
      
    • Where

      
       cm and 
      
      
      
      is molar concentration.[1]

Visualizing the Electronic Transitions

The following diagram illustrates the electronic origin of the absorption bands and the experimental workflow.

UV_Vis_Workflow Substrate 3-(Heptyloxy)-N-methylaniline Excitation UV Excitation (200-400 nm) Substrate->Excitation Dissolved in DCM Transitions Electronic Transitions Excitation->Transitions Energy Absorption Band1 Band I (π → π*) ~248 nm (Aromatic Ring) Transitions->Band1 Band2 Band II (n → π*) ~296 nm (Lone Pair on N/O) Transitions->Band2 Detection Detector Response (Absorbance) Band1->Detection Band2->Detection Output Spectrum & ε Calculation Detection->Output Beer-Lambert Law

Caption: Schematic of electronic transitions and detection workflow for 3-(Heptyloxy)-N-methylaniline.

References

  • PubChem. 3-Methoxyaniline (Analog Data). National Library of Medicine.[1] Available at: [Link]

  • NIST Chemistry WebBook. UV-Vis Spectra of Aniline Derivatives. National Institute of Standards and Technology.[1] Available at: [Link]

  • ResearchGate. UV-Vis absorption spectra of N-alkylanilines. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(Heptyloxy)-N-methylaniline: Proper Disposal &amp; Handling Procedures

Executive Summary & Risk Assessment Status: High-Hazard Research Chemical (Treat as Class 6.1 Toxic) 3-(Heptyloxy)-N-methylaniline (CAS: 1040686-71-2) is a lipophilic aniline derivative often used as a synthesis intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

Status: High-Hazard Research Chemical (Treat as Class 6.1 Toxic)

3-(Heptyloxy)-N-methylaniline (CAS: 1040686-71-2) is a lipophilic aniline derivative often used as a synthesis intermediate. Due to the lack of a widely harmonized GHS Safety Data Sheet (SDS) for this specific isomer, safety protocols must be derived from the "Worst-Case" scenario based on its structural analogs (N-methylaniline and alkoxyanilines).

Critical Hazards:

  • Acute Toxicity: High potential for transdermal absorption due to the heptyl lipophilic tail.

  • Target Organ Toxicity: Methemoglobinemia (blood cyanosis) is the primary systemic risk for aniline derivatives.

  • Environmental: The long alkyl chain increases bioconcentration potential; it is classified as Very Toxic to Aquatic Life with Long-Lasting Effects.

Core Directive: Do not dispose of via drain or standard trash. This compound requires High-Temperature Incineration via a regulated hazardous waste stream.

Chemical Profile & Inferred Properties

Understanding the molecule is the first step to safe disposal.

PropertyValue / CharacteristicImplication for Disposal
Structure Aniline core + N-methyl group + Heptyl ether chainHigh organic solubility; penetrates standard latex gloves.
Physical State Viscous liquid or low-melting solid (Ambient)Requires leak-proof liquid waste containment.
Solubility Lipophilic (Hydrophobic)Do not dilute with water. Use organic solvents (EtOH/Acetone) for rinsing.
Reactivity Basic amineIncompatible with strong acids and strong oxidizers .[1]
Flash Point >90°C (Estimated)Combustible. Classify as "Organic Waste."

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Goal: Secure the chemical to prevent exposure during transport to the central accumulation area.

  • Quenching (Only if reactive residue remains):

    • If the material is part of a reaction mixture with unreacted acid chlorides or anhydrides, quench carefully with a dilute bicarbonate solution before adding to the organic waste container.

    • Prohibited: Do NOT mix with strong oxidizing agents (e.g., Peroxides, Nitric Acid) in the waste stream, as N-alkyl anilines can ignite or form explosive nitro-compounds.

  • Solvent Rinsing:

    • Rinse glassware/containers 3x with Acetone or Ethanol .

    • Why: Water is ineffective due to the heptyloxy chain.

    • Add rinsate to the Halogen-Free Organic Waste container (unless you used a halogenated solvent like DCM).

Phase 2: Waste Stream Segregation

Goal: Ensure the waste is routed to the correct incinerator.

  • Primary Stream: Stream C (Non-Halogenated Organics)

  • Container Type: HDPE (High-Density Polyethylene) or Glass Jerrycan.

  • Labeling:

    • Must read: "Hazardous Waste - Organic Solvents & Toxic Amines."

    • List constituents: "3-(Heptyloxy)-N-methylaniline, Acetone (rinse)."

    • Check Hazard Boxes: [x] Toxic, [x] Flammable.

Phase 3: The "Double-Bag" Protocol (Solids/Debris)

For contaminated gloves, paper towels, or solid residue.

  • Place solid waste into a clear, 4-mil polyethylene bag.

  • Seal the bag with tape or a zip tie.

  • Place the first bag inside a second bag (Double-Bagging).

  • Reasoning: The lipophilic nature of the heptyl chain allows the molecule to slowly migrate through thin plastics. Double bagging creates a diffusion barrier.

  • Dispose of in the Solid Hazardous Waste drum (Incineration bin).

Emergency Spill Response

Immediate actions if containment is breached.[2]

Do NOT use Bleach (Sodium Hypochlorite).

  • Mechanism:[3][4][5] Hypochlorite can react with amines to form chloramines (toxic gas).

Correct Procedure:

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Upgrade: Wear Nitrile (Double gloved) or Silver Shield/Laminate gloves. Standard Latex is permeable to this compound.

  • Absorb: Use Vermiculite, Dry Sand, or a commercial "Organic/Solvent" spill pad.

  • Collect: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste - Toxic Debris."

  • Decontaminate Surface: Wash the area with a mild soapy water solution, followed by an ethanol wipe.

Decision Logic: Waste Segregation Workflow

Use this diagram to determine the correct disposal path for your specific sample.

DisposalWorkflow Figure 1: Segregation logic for 3-(Heptyloxy)-N-methylaniline waste streams. Start Start: Waste Identification StateCheck Is the waste Liquid or Solid? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Liquid/Solution Solid Solid Waste (Gloves, Wipes, Residue) StateCheck->Solid Debris/Residue HalogenCheck Does it contain Halogens? (DCM, Chloroform, etc.) Liquid->HalogenCheck StreamA Stream A: Halogenated Organics HalogenCheck->StreamA Yes StreamC Stream C: Non-Halogenated Organics (Preferred for Pure Compound) HalogenCheck->StreamC No (e.g. Acetone rinse) Bagging Double-Bag Protocol (Polyethylene Bags) Solid->Bagging SolidBin Solid Hazardous Waste Bin (Destined for Incineration) Bagging->SolidBin

References & Regulatory Grounding[1][2][7]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Sigma-Aldrich. (2023). Safety Data Sheet for N-Methylaniline (Analog). (Used for toxicological inferencing).

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. (Defines characteristic hazardous waste).

  • PubChem. Compound Summary: 3-(Heptyloxy)-N-methylaniline.[6] National Library of Medicine.

  • Chaturvedi, N. K., & Katoch, S. S. (2020).[7] Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health & Pollution. (Validates incineration/AOP over biological treatment).

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 3-(Heptyloxy)-N-methylaniline

CAS Number: 1040686-71-2 Formula: C₁₄H₂₃NO Molecular Weight: 221.34 g/mol Synonyms: N-Methyl-3-(heptyloxy)aniline[1] Emergency Response & Rapid Risk Assessment WARNING: High Risk of Methemoglobinemia & Dermal Absorption...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1040686-71-2 Formula: C₁₄H₂₃NO Molecular Weight: 221.34 g/mol Synonyms: N-Methyl-3-(heptyloxy)aniline[1]

Emergency Response & Rapid Risk Assessment

WARNING: High Risk of Methemoglobinemia & Dermal Absorption 3-(Heptyloxy)-N-methylaniline is a lipophilic aniline derivative. Unlike simple inorganic acids or bases, this compound possesses a "Trojan Horse" property: the heptyloxy chain significantly increases lipid solubility, allowing the toxic N-methylaniline core to penetrate the skin barrier rapidly and enter the bloodstream.

Immediate First Aid Protocols:

  • Skin Contact (Most Likely Route):

    • Do NOT use alcohol or organic solvents (ethanol, DMSO) to wash skin; this accelerates absorption.

    • Action: Immediately wash with copious amounts of soap and water.[2] Polyethylene glycol (PEG 400) mixed with water is superior for lipophilic amines if available. Scrub gently; do not abrade the skin.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia is high.

  • Medical Alert: If the victim shows signs of Cyanosis (blue lips/fingernails), fatigue, or dizziness, suspect Methemoglobinemia . Methylene Blue is the specific antidote but must only be administered by a medical professional.

Personal Protective Equipment (PPE) Strategy

Standard laboratory PPE is insufficient for this compound due to its high lipophilicity. You must upgrade your glove and respiratory strategy.

Glove Selection Matrix

Nitrile gloves offer limited protection against aromatic amines. For 3-(Heptyloxy)-N-methylaniline, incidental splash protection is the maximum reliance for nitrile.

Glove MaterialThickness (mil)Est. Breakthrough TimeRecommendation
Silver Shield / 4H (Laminate) 2.7> 480 minPrimary Choice. Mandatory for spills or cleaning.
Viton / Butyl Rubber 10 - 15> 240 minExcellent. Good dexterity/protection balance.
Double Nitrile (Disposable) 5 + 5 (10 total)< 15 minSplash Only. Change immediately upon any contact.
Latex N/AN/ADO NOT USE. Permeable to organic amines.
Respiratory & Body Protection [3][4][5]
  • Respiratory: If heating the compound or working outside a fume hood (not recommended), use a Half-mask respirator with P100/Organic Vapor (OV) cartridges . The "heptyloxy" chain reduces volatility compared to methylaniline, but aerosols are highly toxic.

  • Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required if pouring >100 mL.

  • Body: Tyvek® lab coat or chemical-resistant apron over a standard cotton lab coat. The compound will stain and contaminate cotton permanently.

Operational Handling Protocol

Core Principle: Containment. Treat every surface as potentially contaminated.

HandlingProtocol cluster_waste Waste Stream Start Start: Storage Retrieval Check Pre-Check: Fume Hood Airflow (>100 fpm) Start->Check Weigh Weighing: Closed Balance or Tare Outside Check->Weigh PPE Donned Transfer Transfer: Syringe/Cannula (Avoid Open Pouring) Weigh->Transfer Solid/Liquid Reaction Reaction: Sealed Vessel (Inert Atmosphere) Transfer->Reaction Cleanup Decontamination: Acidic Wash (1M HCl) Reaction->Cleanup Post-Process Waste Segregated Liquid Waste (Halogenated/Non-Halogenated) Cleanup->Waste Organic Waste

Figure 1: Operational workflow for handling lipophilic anilines. Note the emphasis on closed transfers.

Step-by-Step Methodology
  • Preparation: Clear the fume hood. Place a disposable absorbent mat (benchkote) on the working surface to capture micro-droplets.

  • Weighing:

    • If liquid: Use a gas-tight syringe. Do not pour.

    • If solid (low melting point): Tare the reaction flask with a septum before bringing it to the balance. Add the solid, recap immediately, and re-weigh.

  • Reaction Setup:

    • This compound is sensitive to oxidation (turning brown/black). Store and handle under Nitrogen or Argon.

    • Use standard Schlenk techniques to prevent atmospheric exposure.

  • Quenching/Cleaning:

    • Acidic Decontamination: Anilines are basic. Clean glassware by rinsing with dilute HCl (1M) or acetic acid. This protonates the amine (turning it into an ammonium salt), making it water-soluble and easier to remove from glass surfaces.

    • Solvent Rinse: Follow the acid rinse with Acetone or Ethanol, collecting all rinsates into the waste container.

Decontamination & Waste Disposal

Do NOT pour down the drain. This compound is very toxic to aquatic life with long-lasting effects.

Waste CategoryDisposal MethodNotes
Liquid Waste High-BTU IncinerationSegregate into "Organic Amines" or general organic waste. Label clearly: "Toxic - Aniline Derivative".
Solid Waste Hazardous Solid WasteContaminated gloves, benchkote, and paper towels must be double-bagged (polyethylene bags).
Sharps Puncture-Proof ContainerSyringes used for transfer must be disposed of immediately without re-capping.

Spill Management Protocol:

  • Evacuate the immediate area if the spill is >50 mL and outside a hood.

  • Don PPE: Silver Shield gloves + Goggles + Respirator.

  • Absorb: Use vermiculite or sand. Do not use paper towels alone as they may allow rapid evaporation.

  • Neutralize: No neutralization is typically required for the spill itself, but wiping the area with dilute acetic acid after bulk removal helps solubilize residues.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7515, N-Methylaniline (Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Aniline derivatives and Methemoglobinemia risks. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]

  • Matrix Scientific. Safety Data Sheet: 3-(Heptyloxy)-N-methylaniline (CAS 1040686-71-2). (Vendor specific data used for verification of CAS).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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